Butoxyethoxydimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18246-71-4 |
|---|---|
Molecular Formula |
C8H20O2Si |
Molecular Weight |
176.33 g/mol |
IUPAC Name |
butoxy-ethoxy-dimethylsilane |
InChI |
InChI=1S/C8H20O2Si/c1-5-7-8-10-11(3,4)9-6-2/h5-8H2,1-4H3 |
InChI Key |
LYXUVLCTCDPUQO-UHFFFAOYSA-N |
SMILES |
CCCCO[Si](C)(C)OCC |
Canonical SMILES |
CCCCO[Si](C)(C)OCC |
Other CAS No. |
18246-71-4 |
Origin of Product |
United States |
Foundational & Exploratory
Butoxyethoxydimethylsilane chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoxyethoxydimethylsilane is an organosilicon compound belonging to the alkoxysilane family. These compounds are characterized by the presence of one or more alkoxy groups (-OR) attached to a silicon atom. This technical guide provides a comprehensive overview of the core chemical properties and structure of this compound, drawing from available data and general knowledge of related alkoxysilanes. Due to the limited availability of specific experimental data for this particular compound, some information is presented in the context of general alkoxysilane chemistry.
Chemical Properties and Structure
This compound is identified by the Chemical Abstracts Service (CAS) number 764650-43-3.[1] Its chemical structure consists of a central silicon atom bonded to two methyl groups, one butoxy group, and one ethoxy group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 764650-43-3 | [1] |
| Molecular Formula | C8H20O2Si | [1] |
| Molecular Weight | 176.33 g/mol | Calculated |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Chemical Structure
The structure of this compound is depicted in the following diagram:
Figure 1: Chemical structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methods for the synthesis and analysis of alkoxysilanes can be adapted.
Synthesis
A common method for the synthesis of dialkoxydimethylsilanes involves the reaction of dichlorodimethylsilane with the corresponding alcohols in the presence of a base to neutralize the HCl byproduct.
General Experimental Workflow for Synthesis:
Figure 2: Generalized workflow for the synthesis of dialkoxydimethylsilanes.
Detailed Methodology (Hypothetical):
-
Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and condenser is charged with a solution of dichlorodimethylsilane in an inert solvent (e.g., hexane or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Alcohol Addition: A stoichiometric mixture of butanol and ethanol, along with a tertiary amine base (e.g., triethylamine or pyridine), is added dropwise to the stirred solution of dichlorodimethylsilane. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction and Neutralization: The reaction mixture is stirred for several hours at room temperature or with gentle heating to ensure complete reaction. The tertiary amine neutralizes the hydrogen chloride gas that is formed during the reaction, precipitating as a salt.
-
Workup: The precipitated salt is removed by filtration. The filtrate, containing the crude product, is then washed with water to remove any remaining salts and base.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed by rotary evaporation. The final product, this compound, is purified by fractional distillation under reduced pressure.
Analysis
Gas chromatography (GC) is a common and effective technique for the analysis of volatile silanes like this compound.[3][4][5]
General Gas Chromatography (GC) Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as hexane or heptane.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column) and a flame ionization detector (FID) is used.
-
GC Conditions:
-
Injector Temperature: Typically set above the boiling point of the analyte and solvent.
-
Oven Temperature Program: A temperature gradient is often employed to ensure good separation of the analyte from any impurities or byproducts.
-
Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase.
-
Detector Temperature: Set high enough to prevent condensation of the analyte.
-
-
Data Analysis: The retention time of the peak corresponding to this compound is used for qualitative identification, and the peak area is used for quantitative analysis against a known standard.
Signaling Pathways and Logical Relationships
While this compound is not directly involved in biological signaling pathways, its reactivity is governed by the principles of alkoxysilane chemistry, primarily hydrolysis and condensation. These reactions are fundamental to the application of alkoxysilanes as coupling agents and in sol-gel processes.
Hydrolysis of this compound
The hydrolysis of this compound involves the cleavage of the silicon-oxygen bond of the alkoxy groups by water, leading to the formation of silanol intermediates and the corresponding alcohols (butanol and ethanol). This reaction can be catalyzed by either acids or bases.[6][7][8]
General Hydrolysis Pathway:
Figure 3: Stepwise hydrolysis pathway of this compound.
The initial hydrolysis of either the ethoxy or butoxy group forms a silanol intermediate. Subsequent hydrolysis of the remaining alkoxy group leads to the formation of dimethylsilanediol. These silanol intermediates are often unstable and can undergo self-condensation to form siloxane bonds (Si-O-Si). The rate of hydrolysis is influenced by factors such as pH, water concentration, and the steric bulk of the alkoxy groups.[9][10]
References
- 1. parchem.com [parchem.com]
- 2. 18306-79-1 CAS MSDS (3-AMINOPROPYLDIMETHYLETHOXYSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. Item - Kinetics of alkoxysilanes hydrolysis: An empirical approach - Figshare [manara.qnl.qa]
- 8. gelest.com [gelest.com]
- 9. afinitica.com [afinitica.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Butoxyethoxydimethylsilane
CAS Number: 18246-71-4 Molecular Formula: C₈H₂₀O₂Si Synonyms: Silane, butoxyethoxydimethyl-
This technical guide provides a comprehensive overview of Butoxyethoxydimethylsilane, a versatile organosilane compound. The information is intended for researchers, scientists, and professionals in drug development and other technical fields.
Physicochemical Properties
This compound is a combustible liquid with a molecular weight of 176.33 g/mol .[1] Key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 176.33 g/mol | [1] |
| Boiling Point | 159.2 °C at 760 mmHg | [1] |
| Density | 0.843 g/cm³ | [1] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Synthesis and Manufacturing
A generalized experimental protocol for the synthesis of a related compound, dimethyldiethoxysilane, involves the reaction of dimethyldichlorosilane with ethanol. This suggests a similar approach could be employed for this compound, substituting a portion of the ethanol with butanol.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
Applications
This compound belongs to the family of alkoxysilanes, which are known for their utility in a variety of industrial applications. These applications stem from their ability to act as coupling agents, crosslinkers, and surface modifiers.
Key Application Areas for Alkoxysilanes:
-
Adhesion Promoters: Alkoxysilanes can improve the adhesion between organic polymers and inorganic substrates in coatings, adhesives, and sealants.
-
Crosslinking Agents: They can be used to crosslink polymers, enhancing their mechanical strength, thermal stability, and chemical resistance.
-
Surface Modification: Alkoxysilanes are employed to render surfaces hydrophobic (water-repellent). This is particularly useful for treating building materials and textiles.
-
Precursors for Sol-Gel Processes: They serve as precursors in the sol-gel process for creating silica-based materials and coatings.
Reaction Mechanisms
The utility of this compound in the aforementioned applications is primarily due to the reactivity of its alkoxy groups (ethoxy and butoxy) in the presence of water. The key reaction is hydrolysis, followed by condensation.
Hydrolysis and Condensation Mechanism:
The hydrolysis of the Si-OR bond to form a silanol (Si-OH) group is the initial step. This is followed by the condensation of two silanol groups to form a stable siloxane (Si-O-Si) bond, or the condensation of a silanol group with a remaining alkoxy group. This process can be catalyzed by either acids or bases.
Caption: General mechanism of hydrolysis and condensation of an alkoxysilane.
Toxicological Information and Safety
Based on available safety data, this compound is classified as a combustible liquid. It is harmful if swallowed, causes skin and serious eye irritation, and is toxic if inhaled.
Summary of Toxicological Data:
| Test | Species | Route | Result |
| LD50 | Guinea pig | Oral | 1,414 mg/kg |
| Skin Irritation | Rabbit | Dermal | Irritating to skin |
| Eye Irritation | Rabbit | Ocular | Irritating to eyes |
Hazard Classifications:
-
Flammable liquids: Category 4
-
Acute toxicity, Oral: Category 4
-
Acute toxicity, Inhalation: Category 3
-
Skin irritation: Category 2
-
Eye irritation: Category 2A
It is imperative to handle this chemical with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.
Experimental Protocols
Detailed, standardized experimental protocols for the use of this compound are not widely published. However, a general procedure for its use as a surface treatment agent can be outlined.
General Protocol for Surface Hydrophobization:
-
Surface Preparation: The substrate to be treated (e.g., glass, metal, ceramic) should be thoroughly cleaned to remove any organic contaminants and ensure the presence of surface hydroxyl groups. This can be achieved by washing with detergents, followed by rinsing with deionized water and drying. Plasma treatment or piranha etching can be used for a more rigorous cleaning.
-
Silane Solution Preparation: Prepare a dilute solution of this compound (e.g., 1-5% by weight) in a suitable solvent system. A mixture of alcohol (such as ethanol or isopropanol) and water is commonly used to promote hydrolysis.
-
Surface Treatment: The substrate can be coated with the silane solution by dipping, spraying, or spin-coating.
-
Curing: The coated substrate is then cured to promote the condensation of the silanol groups and the formation of a stable siloxane layer. Curing can be done at room temperature over a longer period (e.g., 24 hours) or accelerated by heating (e.g., at 100-120 °C for 30-60 minutes).
-
Post-Treatment: After curing, the substrate should be rinsed with the solvent to remove any unreacted silane and then dried.
Workflow for Surface Treatment:
Caption: General workflow for surface modification using an alkoxysilane.
Role in Research and Drug Development
Currently, there is no specific information available in the public domain detailing the use of this compound in drug development or targeted pharmaceutical research. Alkoxysilanes, in general, are more commonly associated with materials science and industrial applications rather than direct pharmacological activity. Their role in the pharmaceutical industry would likely be indirect, for example, in the surface modification of drug delivery systems or medical devices.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional consultation. All chemical handling should be performed by trained personnel in accordance with established safety protocols.
References
Synthesis and purification of Butoxyethoxydimethylsilane
An In-depth Technical Guide to the Synthesis and Purification of Butoxyethoxydimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a dialkoxysilane with potential applications in various fields, including as a versatile blocking agent and intermediate in organic synthesis. This document outlines a feasible synthetic route and purification strategies based on established principles of silicon chemistry.
Synthesis of this compound
The synthesis of this compound can be achieved through the co-alkoxylation of dichlorodimethylsilane with ethanol and n-butanol. This reaction proceeds via a nucleophilic substitution at the silicon center, where the chlorine atoms are replaced by ethoxy and butoxy groups.
Reaction Scheme:
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Dichlorodimethylsilane ((CH₃)₂SiCl₂)
-
Anhydrous Ethanol (C₂H₅OH)
-
Anhydrous n-Butanol (n-C₄H₉OH)
-
Anhydrous Toluene (or other inert solvent)
-
Pyridine (or other suitable HCl scavenger)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnels (2)
-
Condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Inert gas inlet/outlet
Procedure:
-
A three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, two dropping funnels, and a nitrogen inlet is charged with a solution of dichlorodimethylsilane in anhydrous toluene under a nitrogen atmosphere.
-
A mixture of anhydrous ethanol and pyridine (1:1 molar ratio) is placed in one dropping funnel, and a mixture of anhydrous n-butanol and pyridine (1:1 molar ratio) is placed in the second dropping funnel.
-
The flask is cooled in an ice bath to 0-5 °C.
-
The ethanol/pyridine and n-butanol/pyridine mixtures are added dropwise and simultaneously to the stirred solution of dichlorodimethylsilane over a period of 1-2 hours. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours to ensure complete reaction.
-
The resulting white precipitate of pyridinium hydrochloride is removed by filtration under an inert atmosphere.
-
The filter cake is washed with a small amount of anhydrous toluene to recover any entrained product.
-
The filtrate, containing the crude this compound, is then subjected to purification.
Synthesis Pathway Diagram
Caption: Synthesis workflow for this compound.
Purification of this compound
The crude product obtained from the synthesis contains the desired this compound, along with unreacted starting materials, the solvent, and potentially small amounts of diethoxy- and dibutoxydimethylsilane as byproducts. A multi-step purification process is typically required to obtain the high-purity product.
Experimental Protocol
Procedure:
-
Solvent Removal: The bulk of the toluene is removed from the crude filtrate by rotary evaporation under reduced pressure.
-
Fractional Distillation: The resulting oil is subjected to fractional distillation under reduced pressure. This is the primary method for separating this compound from other silane species and high-boiling impurities. The different boiling points of the components allow for their separation.
-
Washing (Optional): If residual pyridinium salts or other water-soluble impurities are suspected, the distilled product can be washed with deionized water. This step must be performed cautiously, as alkoxysilanes are susceptible to hydrolysis. The organic layer is then separated and thoroughly dried over anhydrous magnesium sulfate or sodium sulfate.
-
Final Distillation: A final fractional distillation of the dried product is performed to remove any residual water and to obtain the final high-purity this compound.
Purification Workflow Diagram
Caption: Purification workflow for this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound based on typical yields for similar reactions. Actual results may vary depending on the specific reaction conditions.
Table 1: Synthesis Reactant Quantities and Product Yield
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) |
| Dichlorodimethylsilane | 129.06 | 1.0 | 129.06 | - |
| Ethanol | 46.07 | 1.0 | 46.07 | - |
| n-Butanol | 74.12 | 1.0 | 74.12 | - |
| Pyridine | 79.10 | 2.0 | 158.20 | - |
| This compound (Crude) | 176.33 | - | - | ~70-80 |
| This compound (Pure) | 176.33 | - | - | ~50-65 |
Table 2: Physical Properties and Purity of this compound
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point (Predicted) | ~150-160 °C at 760 mmHg |
| Purity (Post-Distillation) | >98% (by GC-MS) |
| Characteristic NMR Shifts (¹H) | Signals corresponding to Si-CH₃, O-CH₂-CH₃, and O-CH₂-(CH₂)₂-CH₃ protons |
| Characteristic IR Peaks (cm⁻¹) | Si-O-C stretching, C-H stretching |
Conclusion
This technical guide outlines a robust and scalable method for the synthesis and purification of this compound. The described protocols, based on well-established organosilicon chemistry, provide a solid foundation for researchers and professionals in the field. The use of fractional distillation is crucial for achieving high purity, and careful handling under inert conditions is necessary to prevent hydrolysis of the product. The provided diagrams and data tables serve as a valuable resource for the practical implementation of this synthesis.
Spectroscopic Data of Butoxyethoxydimethylsilane: A Technical Guide
This guide provides a detailed overview of the expected spectroscopic data for Butoxyethoxydimethylsilane, targeting researchers, scientists, and professionals in drug development. The document encompasses predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimated based on typical ranges for similar organosilane compounds and general spectroscopic principles.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | t | 2H | -O-CH₂-CH₂-O- |
| ~3.58 | t | 2H | -O-CH₂-CH₂-CH₂-CH₃ |
| ~3.45 | t | 2H | -O-CH₂-CH₂-O- |
| ~1.55 | m | 2H | -O-CH₂-CH₂-CH₂-CH₃ |
| ~1.38 | m | 2H | -O-CH₂-CH₂-CH₂-CH₃ |
| ~0.92 | t | 3H | -CH₂-CH₂-CH₂-CH₃ |
| ~0.10 | s | 6H | Si-(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~72.5 | -O-CH₂-CH₂-O- |
| ~68.0 | -O-CH₂-CH₂-CH₂-CH₃ |
| ~63.0 | -O-CH₂-CH₂-O- |
| ~31.8 | -O-CH₂-CH₂-CH₂-CH₃ |
| ~19.5 | -O-CH₂-CH₂-CH₂-CH₃ |
| ~14.0 | -CH₂-CH₂-CH₂-CH₃ |
| ~ -2.0 | Si-(CH₃)₂ |
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretching (alkyl) |
| 1260 | Medium | Si-CH₃ symmetric deformation |
| 1100-1000 | Strong, Broad | Si-O-C and C-O-C stretching |
| 840, 780 | Medium | Si-C stretching and CH₃ rocking on Si |
Table 4: Predicted Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity (%) | Assignment |
| [M-CH₃]⁺ | Low | Loss of a methyl group |
| [M-OC₄H₉]⁺ | Moderate | Loss of the butoxy group |
| [M-OCH₂CH₂OC₄H₉]⁺ | High | Loss of the butoxyethoxy group |
| 73 | High | [(CH₃)₂SiOH]⁺ |
| 59 | Moderate | [(CH₃)₂SiH]⁺ |
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a compound like this compound is depicted in the following diagram. This process ensures a comprehensive characterization of the molecule's structure.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on standard procedures for the analysis of organosilanes.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16-32 scans are typically sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is used.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (zgpg30).
-
Number of Scans: 256-1024 scans are generally required due to the lower natural abundance of ¹³C.
-
Spectral Width: A spectral width of about 200-250 ppm is used.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is set to ensure full relaxation of quaternary carbons.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm for ¹H and the solvent peak of CDCl₃ at 77.16 ppm for ¹³C.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Neat Liquid: A drop of the neat liquid sample is placed directly onto the ATR crystal.
-
Solution: Alternatively, a dilute solution of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid IR cell (e.g., NaCl plates).
-
-
Data Acquisition:
-
Spectral Range: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or the solvent is recorded and automatically subtracted from the sample spectrum.
-
-
Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction and separation from any impurities.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane (typically 1 mg/mL).
-
GC-MS Conditions:
-
Injection: 1 µL of the sample solution is injected into the GC inlet, which is typically held at a temperature of 250 °C.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.
-
Oven Program: The oven temperature is initially held at a low temperature (e.g., 50 °C) for a few minutes and then ramped up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: The mass analyzer scans a range of m/z values, typically from 40 to 500 amu.
-
Ion Source Temperature: The ion source is maintained at a temperature of approximately 230 °C.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (if present) and the fragmentation pattern. The fragmentation pattern provides valuable information about the structure of the molecule. The general workflow for cross-linking mass spectrometry often involves enzymatic digestion of cross-linked proteins, followed by LC-MS/MS analysis and database searching to identify the cross-linked peptides.[1]
References
A Technical Guide to the Solubility of Butoxyethoxydimethylsilane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoxyethoxydimethylsilane is an alkoxysilane, a class of organosilicon compounds characterized by the presence of one or more alkoxy groups bonded to a silicon atom. These compounds are versatile intermediates in organic synthesis and materials science, finding applications as coupling agents, crosslinkers, and surface modifiers. The solubility of this compound in organic solvents is a critical parameter for its effective use in various applications, influencing reaction kinetics, formulation stability, and processing conditions. This technical guide provides an in-depth overview of the solubility of this compound, including its expected behavior in a range of organic solvents, detailed experimental protocols for solubility determination, and a discussion of the underlying chemical principles.
Principles of Alkoxysilane Solubility
The solubility of alkoxysilanes like this compound is governed by the principle of "like dissolves like." The molecule possesses both nonpolar (butyl, methyl groups) and polar (ethoxy group, Si-O bond) characteristics, rendering it amphiphilic.
Key Factors Influencing Solubility:
-
Solvent Polarity: this compound is expected to be readily soluble in a wide range of nonpolar and moderately polar aprotic organic solvents. This is due to the favorable van der Waals interactions between the alkyl groups of the silane and the solvent molecules.
-
Hydrogen Bonding: Protic solvents, such as alcohols, can interact with the ethoxy group of the silane. While this can contribute to solubility, it can also lead to alcoholysis, a chemical reaction where the alkoxy group is exchanged with the solvent's alkoxy group.
-
Hydrolysis: Alkoxysilanes are susceptible to hydrolysis in the presence of water. This reaction, which leads to the formation of silanols and ultimately siloxanes, is often catalyzed by acids or bases. Therefore, anhydrous solvents are typically preferred for dissolving and handling this compound to maintain its chemical integrity.
-
Molecular Structure: The presence of the relatively large butyl and ethoxy groups, along with the dimethylsilyl core, contributes to the overall nonpolar character of the molecule, favoring its solubility in organic solvents over water.
Quantitative Solubility Data (Analogous Compound)
As specific quantitative solubility data for this compound is not available, the following table provides data for a structurally similar compound, dimethyldiethoxysilane, to serve as a reference.
| Solvent | Chemical Formula | Type | Solubility of Dimethyldiethoxysilane | Notes |
| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble | Expected to be a good solvent due to similar nonpolar characteristics. |
| Water | H₂O | Polar Protic | Insoluble | Insoluble and undergoes hydrolysis. |
| Alcohols (e.g., Ethanol) | C₂H₅OH | Polar Protic | Limited miscibility | Can undergo alcoholysis, leading to an exchange of alkoxy groups. |
| Ethers (e.g., Diethyl Ether, THF) | (C₂H₅)₂O, C₄H₈O | Polar Aprotic | Good solubility | Ethers are generally good solvents for alkoxysilanes, providing a balance of polarity and stability. |
| Ketones (e.g., Acetone) | (CH₃)₂CO | Polar Aprotic | Good solubility | Similar to ethers, ketones are effective solvents for dissolving alkoxysilanes. |
| Hydrocarbons (e.g., Toluene, Hexane) | C₇H₈, C₆H₁₄ | Nonpolar | Good solubility | The nonpolar alkyl groups of the silane interact favorably with hydrocarbon solvents. |
Experimental Protocols for Solubility Determination
The following protocols describe general methods for determining the solubility of a liquid solute, such as this compound, in an organic solvent.
Isothermal Shake-Flask Method (for determining miscibility and preparing saturated solutions)
This method is a standard technique for determining the equilibrium solubility of a substance in a solvent at a constant temperature.
Methodology:
-
Preparation: A series of vials are prepared, each containing a known volume of the organic solvent.
-
Addition of Solute: Increasing, known volumes of this compound are added to each vial.
-
Equilibration: The vials are sealed and placed in a constant-temperature shaker bath. They are agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Observation: After equilibration, the vials are allowed to stand undisturbed. They are then visually inspected for phase separation. The concentration at which a separate phase of the silane is observed represents the solubility limit.
-
Quantification (Optional): For partially miscible systems, the concentration of the silane in the solvent phase can be quantified using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy after careful separation of the two phases.
Caption: Workflow for the isothermal shake-flask method.
Synthetic Method by Turbidity Measurement
This method involves preparing a solution of known composition and then changing a thermodynamic variable (e.g., temperature) until phase separation is observed.
Methodology:
-
Sample Preparation: A known mass or volume of this compound and the organic solvent are mixed in a sealed, transparent vessel equipped with a temperature probe and a magnetic stirrer.
-
Heating/Cooling: The solution is heated or cooled at a controlled rate while being stirred.
-
Turbidity Detection: A light source and a detector are positioned to pass a beam of light through the sample. The temperature at which the solution becomes turbid (cloudy) due to the formation of a second phase is recorded as the cloud point temperature.
-
Data Collection: This process is repeated for a range of different compositions to construct a solubility curve (temperature vs. composition).
Caption: Logical relationships in the synthetic turbidity method.
Conclusion
An In-depth Technical Guide to the Thermal Stability and Decomposition of Butoxyethoxydimethylsilane
Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the thermal stability and decomposition of butoxyethoxydimethylsilane. This guide, therefore, provides a theoretical framework and a set of recommended experimental protocols for investigating its thermal properties, based on established principles for analogous alkoxysilane and siloxane compounds. The quantitative data presented is illustrative and intended to serve as a benchmark for potential experimental outcomes.
Introduction
This compound is an organosilicon compound featuring both Si-O-C (alkoxide) and Si-C (alkyl) linkages. The thermal stability of such molecules is of critical interest in materials science, organic synthesis, and for safety assessment, as it dictates their operational limits and potential degradation pathways. The decomposition of alkoxysilanes is a complex process that can be initiated by the cleavage of the Si-O, C-O, or Si-C bonds, leading to a variety of smaller volatile molecules and potentially solid residues. Understanding this behavior is crucial for researchers and professionals in drug development who may use similar compounds as reagents, intermediates, or excipients. This guide outlines the probable decomposition mechanisms and provides detailed experimental protocols for a comprehensive thermal analysis.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is likely initiated by the cleavage of the bonds with the lowest dissociation energies. The Si-O bond (~452 kJ/mol) is generally stronger than the C-O bond (~358 kJ/mol). Therefore, the initial fragmentation is likely to occur at the C-O bonds of the butoxy and ethoxy groups or through rearrangement reactions.
A plausible pathway involves:
-
Initial Cleavage: Homolytic cleavage of the C-O bond in the butoxy group, being sterically bulkier and potentially more susceptible to thermal stress, to form a butoxy radical and a silyl radical. A similar process can occur for the ethoxy group.
-
Beta-Hydride Elimination: A common pathway for alkoxysilanes is a beta-hydride elimination from the ethoxy or butoxy group, leading to the formation of an alkene (ethene or butene) and a silanol (Si-OH) intermediate.
-
Radical Reactions & Rearrangement: The generated radicals can undergo further reactions, including hydrogen abstraction, to form alkanes and other smaller molecules. The silanol intermediates are often unstable at high temperatures and can condense to form siloxane (Si-O-Si) linkages, releasing water.
-
Final Products: The ultimate decomposition products are expected to be a mixture of volatile organic compounds (e.g., ethanol, butanol, ethene, butene, methane), water, and a solid residue of silicon dioxide or silicon oxycarbide.
The following diagram illustrates a simplified, proposed decomposition pathway.
Experimental Protocols for Thermal Analysis
A multi-technique approach is essential for a thorough investigation of thermal stability. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) provides complementary information on mass loss, energetic transitions, and decomposition product identification.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and degradation profile by measuring the mass of the sample as a function of temperature in a controlled atmosphere.
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic (e.g., alumina) or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Continuously record the sample mass, sample temperature, and furnace temperature throughout the experiment.
-
Analysis: Plot the percentage of initial mass versus temperature. Determine key parameters such as the onset temperature of decomposition (Tonset), the temperatures at 5% (T5%) and 50% (T50%) mass loss, and the percentage of residual mass at 800°C.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature. This can detect glass transitions, melting, crystallization, and exothermic or endothermic decomposition events.
-
Apparatus: A calibrated differential scanning calorimeter.
-
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, hermetically sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a low temperature (e.g., -50°C).
-
Heat the sample to 400°C at a heating rate of 10°C/min under a continuous nitrogen purge (flow rate of 50 mL/min). Note: The final temperature should be chosen based on TGA results to capture the decomposition event without exceeding instrument safety limits.
-
-
Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Analysis: Plot heat flow versus temperature. Identify endothermic or exothermic peaks associated with decomposition and calculate the enthalpy of decomposition (ΔHd) by integrating the peak area.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the chemical structures of the volatile and semi-volatile products generated during thermal decomposition.
-
Apparatus: A pyrolysis unit coupled directly to a Gas Chromatograph-Mass Spectrometer system.
-
Methodology:
-
Sample Preparation: Place approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.
-
Pyrolysis:
-
Insert the sample into the pyrolyzer.
-
Rapidly heat the sample to a predetermined temperature (e.g., 500°C, selected based on the main decomposition stage observed in TGA) and hold for 15-30 seconds.
-
-
GC Separation:
-
The pyrolysis products are immediately swept by a carrier gas (Helium) into the GC column (e.g., a 30 m x 0.25 mm DB-5ms column).
-
Employ a GC oven temperature program to separate the individual components, for example: hold at 40°C for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.
-
-
MS Detection:
-
As compounds elute from the GC column, they enter the mass spectrometer.
-
Scan a mass range of m/z 15 to 500.
-
-
Analysis: Identify the separated compounds by comparing their mass spectra with a standard spectral library (e.g., NIST/Wiley).
-
Illustrative Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained from the experimental protocols described above.
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Tonset (Onset Decomposition) | 215 | °C | Temperature at which significant mass loss begins. |
| T5% (5% Mass Loss) | 225 | °C | Temperature at which 5% of the initial mass is lost. |
| T50% (50% Mass Loss) | 280 | °C | Temperature at which 50% of the initial mass is lost. |
| Residual Mass @ 800°C | 25 | % | Percentage of mass remaining, likely SiO₂/SiOC. |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Glass Transition (Tg) | -95 | °C | Temperature of transition from a glassy to a rubbery state. |
| Decomposition Peak | 285 | °C | Temperature of the maximum rate of decomposition (exotherm). |
| Enthalpy of Decomposition (ΔHd) | -350 | J/g | Heat released during the decomposition process (exothermic). |
Experimental and Analytical Workflow
The logical progression of a comprehensive thermal stability study is depicted in the workflow diagram below. It begins with sample preparation and proceeds through primary thermal analysis (TGA/DSC) to inform the more detailed analysis of decomposition products by Py-GC-MS, culminating in a complete stability profile.
Hydrolysis of Butoxyethoxydimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the hydrolysis mechanism of butoxyethoxydimethylsilane. While specific kinetic data for this exact molecule is not extensively available in public literature, the well-established principles of alkoxysilane hydrolysis provide a robust framework for understanding its reactivity. This document synthesizes the current understanding of acid- and base-catalyzed hydrolysis of analogous dialkoxydialkylsilanes, offering insights into the reaction pathways, influencing factors, and experimental methodologies for its study.
Introduction to Alkoxysilane Hydrolysis
The hydrolysis of alkoxysilanes is a fundamental reaction in sol-gel science, surface modification, and as a precursor step in the formation of silicone polymers. The overall reaction involves the cleavage of the silicon-oxygen bond of the alkoxy group by water, leading to the formation of a silanol (Si-OH) group and the corresponding alcohol. For this compound, the hydrolysis of its two distinct alkoxy groups, butoxy and ethoxy, proceeds sequentially or concurrently, influenced by reaction conditions.
The general hydrolysis reaction can be represented as:
(CH₃)₂Si(OC₂H₅)(OC₄H₉) + 2H₂O ⇌ (CH₃)₂Si(OH)₂ + C₂H₅OH + C₄H₉OH
This initial hydrolysis is typically followed by condensation reactions between silanol groups to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers.
Core Hydrolysis Mechanisms
The hydrolysis of this compound, like other alkoxysilanes, is catalyzed by either acids or bases. The reaction mechanism and rate are significantly influenced by the pH of the medium.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis reaction is initiated by the protonation of the oxygen atom in one of the alkoxy groups.[1] This protonation makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds via a bimolecular displacement mechanism (Sɴ2-Si).[1]
The key steps in the acid-catalyzed hydrolysis are:
-
Protonation: A hydronium ion (H₃O⁺) protonates the oxygen of an alkoxy group (ethoxy or butoxy), making it a better leaving group.
-
Nucleophilic Attack: A water molecule attacks the partially positive silicon atom.
-
Deprotonation and Alcohol Elimination: The intermediate species eliminates a molecule of alcohol and a proton to form the silanol.
The rate of acid-catalyzed hydrolysis is influenced by the steric bulk of the alkoxy groups. Generally, smaller alkoxy groups like methoxy and ethoxy hydrolyze faster than larger groups like butoxy.[2] Furthermore, electron-donating alkyl groups on the silicon atom, such as the two methyl groups in this compound, can increase the rate of acid-catalyzed hydrolysis by stabilizing the partial positive charge on the silicon in the transition state.[1]
Base-Catalyzed Hydrolysis
In alkaline media, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[1] This leads to the formation of a pentacoordinate silicon intermediate.
The key steps in the base-catalyzed hydrolysis are:
-
Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom.
-
Intermediate Formation: A negatively charged pentacoordinate intermediate is formed.
-
Alkoxide Elimination: The intermediate expels an alkoxide ion (e.g., ethoxide or butoxide) to form the silanol. The alkoxide ion is then protonated by water.
In contrast to the acid-catalyzed mechanism, electron-withdrawing groups on the silicon atom accelerate the base-catalyzed hydrolysis by making the silicon more susceptible to nucleophilic attack. Therefore, the two methyl groups in this compound would be expected to slightly decrease the rate of base-catalyzed hydrolysis compared to silanes with more electron-withdrawing substituents.[1] Steric hindrance from the butoxy and ethoxy groups also plays a significant role, with larger groups generally slowing down the reaction rate.
Quantitative Data and Influencing Factors
| Factor | Condition | General Observation for Analogous Alkoxysilanes | Citation |
| pH | Acidic (pH < 4) | Rate increases with decreasing pH. | [1] |
| Neutral (pH ~ 7) | Hydrolysis is generally slow. | [3] | |
| Basic (pH > 10) | Rate increases with increasing pH. | [1] | |
| Alkoxy Group | Steric Hindrance | Hydrolysis rate: Methoxy > Ethoxy > Propoxy > Butoxy. | [2] |
| Substituents on Si | Electronic Effects | Acidic conditions: Electron-donating groups increase the rate. | [1] |
| Basic conditions: Electron-withdrawing groups increase the rate. | [1] | ||
| Solvent | Polarity | Polar protic solvents (e.g., water, alcohols) facilitate hydrolysis. | [4] |
| Temperature | General | Increasing temperature generally increases the reaction rate. | [3] |
Experimental Protocols for Studying Hydrolysis
The hydrolysis of alkoxysilanes can be monitored and characterized using various analytical techniques. Below are generalized protocols for key experimental methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for in-situ monitoring of the hydrolysis reaction, allowing for the identification and quantification of the starting material, intermediates (partially hydrolyzed silanes), and final products (silanols and alcohols).[3][5][6]
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of an organic solvent and D₂O to provide a lock signal). The concentration should be chosen to allow for clear signal detection.
-
Initiation of Hydrolysis: Add a catalyst (acid or base) to the NMR tube to initiate the hydrolysis reaction.
-
Data Acquisition: Acquire ¹H, ¹³C, and ²⁹Si NMR spectra at regular time intervals.
-
¹H NMR: Monitor the disappearance of the signals corresponding to the alkoxy groups (-OCH₂CH₃ and -OCH₂CH₂CH₂CH₃) and the appearance of signals for ethanol and butanol.
-
¹³C NMR: Track the changes in the chemical shifts of the carbon atoms adjacent to the silicon and oxygen atoms.
-
²⁹Si NMR: Observe the shift in the silicon resonance as the alkoxy groups are replaced by hydroxyl groups. This is particularly useful for identifying different hydrolysis and condensation species.[5][6]
-
-
Data Analysis: Integrate the relevant peaks in the spectra to determine the concentration of each species over time, allowing for the calculation of reaction rates.
Gas Chromatography (GC)
GC is a suitable technique for monitoring the disappearance of the volatile starting material and the appearance of the alcohol byproducts.[7][8][9]
Methodology:
-
Reaction Setup: Perform the hydrolysis reaction in a thermostated reactor.
-
Sampling: At specific time points, withdraw an aliquot of the reaction mixture.
-
Sample Preparation: Quench the reaction (e.g., by neutralization) and extract the components into a suitable organic solvent (e.g., heptane).[7][9] An internal standard should be added for quantitative analysis.
-
GC Analysis: Inject the prepared sample into a gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID).
-
Data Analysis: Determine the concentration of this compound, ethanol, and butanol by comparing their peak areas to that of the internal standard.
Visualizing the Hydrolysis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the acid- and base-catalyzed hydrolysis mechanisms and a general experimental workflow.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. applications.wasson-ece.com [applications.wasson-ece.com]
- 9. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Butoxyethoxydimethylsilane safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification
Butoxyethoxydimethylsilane is identified by two CAS numbers. The available data on its specific physical and chemical properties are limited.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 764650-43-3 |
| CAS Number | 18246-71-4 |
| Molecular Formula | C8H20O2Si |
Hazard Identification and General Safety Precautions
Due to the lack of a specific Safety Data Sheet (SDS), the hazard profile for this compound must be inferred from the general properties of alkoxysilanes. Alkoxysilanes are known to be irritants to the eyes, skin, and mucous membranes. Some may also cause respiratory irritation.
General Handling Precautions for Alkoxysilanes:
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to prevent the accumulation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.
-
-
Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling.
First Aid Measures
The following are general first aid recommendations for exposure to alkoxysilanes and should be adapted based on a specific risk assessment.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Handling
Proper storage and handling are crucial to minimize risks.
| Aspect | Precaution |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong acids, bases, and oxidizing agents. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing vapor or mist. Use only non-sparking tools and take precautionary measures against static discharge. |
Experimental Protocols
Detailed experimental protocols involving this compound are not available in the public domain. Researchers must develop their own protocols based on the specific application, incorporating the general safety and handling precautions outlined in this guide.
Workflow for Handling Chemicals with Limited Safety Data
The following diagram illustrates a logical workflow for handling a chemical, such as this compound, for which detailed safety information is not available.
Signaling Pathways
There is no information available in the public domain regarding the interaction of this compound with any biological signaling pathways.
Conclusion
The publicly available information on the specific safety and handling of this compound is scarce. Therefore, a cautious approach, based on the general hazards of alkoxysilanes, is imperative. Researchers, scientists, and drug development professionals must prioritize a thorough risk assessment and the implementation of stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, when working with this compound. The absence of data should be interpreted as a signal for heightened caution, not as an indication of low toxicity.
In-depth Technical Guide to Butoxyethoxydimethylsilane: A Comprehensive Analysis of Its Applications in Material Science
Despite a comprehensive search for scientific literature and technical data, detailed information regarding the specific applications, experimental protocols, and quantitative performance data for Butoxyethoxydimethylsilane in material science is not publicly available. This document aims to provide a foundational understanding of silanes and their general roles in material science, which can serve as a contextual basis for the potential applications of this compound.
While specific data for this compound is elusive, the broader class of organosilanes plays a crucial and well-documented role in advancing material science. These compounds are primarily utilized as coupling agents, surface modifiers, and crosslinkers in a variety of applications, including coatings, adhesives, sealants, and composites.
Core Concepts of Silane Chemistry in Material Science
Organosilanes are a class of silicon-based compounds that possess both organic and inorganic functionalities within the same molecule. This dual reactivity allows them to act as a bridge between dissimilar materials, such as inorganic fillers (e.g., silica, glass fibers) and organic polymers (e.g., epoxy, polyurethane).
The general structure of an organosilane can be represented as R-Si-(OR')₃, where 'R' is an organofunctional group and 'OR'' is a hydrolyzable alkoxy group. The alkoxy groups react with water to form silanol groups (Si-OH), which can then condense with hydroxyl groups on the surface of inorganic substrates, forming stable covalent bonds. The organofunctional group 'R' is designed to be compatible and reactive with the polymer matrix.
Potential Applications of this compound
Based on its chemical structure, this compound (CAS No. 18246-71-4) possesses a butoxyethoxy functional group and two methyl groups attached to a central silicon atom, along with a hydrolyzable ethoxy group. While specific research is not available, its potential applications can be inferred from the known functions of similar silanes.
Surface Modification and Coatings
Silanes are widely employed to alter the surface properties of materials.[1] They can be used to create hydrophobic (water-repellent) or oleophobic (oil-repellent) surfaces on substrates like glass, metal, and ceramics. This is achieved by the self-assembly of silane molecules on the surface, creating a low-surface-energy film. Given the presence of the butoxy and ethoxy groups, this compound could potentially be used to impart hydrophobicity to surfaces.
A general workflow for surface modification using a silane is depicted below:
Figure 1: General workflow for surface modification using a silane.
Adhesion Promotion in Composites
In polymer composites, the interface between the reinforcing filler and the polymer matrix is critical to the overall performance of the material. Silane coupling agents are used to improve the adhesion at this interface, leading to enhanced mechanical properties such as strength and durability.[2][3][4] The butoxyethoxy group of this compound could potentially interact with various polymer matrices, while the ethoxy group would bond to the inorganic filler.
The logical relationship of a silane coupling agent in a composite material can be visualized as follows:
Figure 2: Role of a silane coupling agent in a polymer composite.
General Experimental Protocols
While specific experimental protocols for this compound are not available, the following outlines a general procedure for the application of a silane coupling agent for surface treatment, based on common laboratory practices.
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
Silane (e.g., this compound)
-
Solvent (e.g., ethanol, isopropanol)
-
Deionized water
-
Acid or base catalyst (optional, e.g., acetic acid, ammonia)
Procedure:
-
Substrate Cleaning: The substrate is thoroughly cleaned to remove any organic contaminants and to ensure the presence of surface hydroxyl groups. This is typically done by sonication in a series of solvents (e.g., acetone, ethanol) followed by a piranha solution treatment or UV/ozone exposure.
-
Silane Solution Preparation: A dilute solution of the silane (typically 1-5% by volume) is prepared in a suitable solvent, often a mixture of alcohol and water. The water is necessary for the hydrolysis of the alkoxy groups.
-
Hydrolysis: The silane solution is often left to stir for a period of time to allow for the hydrolysis of the ethoxy groups to form reactive silanol groups. The pH of the solution can be adjusted to catalyze this reaction.
-
Deposition: The cleaned substrate is immersed in the silane solution for a specific duration, allowing the silanol groups to react and form covalent bonds with the substrate's surface hydroxyl groups. Alternatively, the solution can be applied by spin-coating, dip-coating, or vapor deposition.
-
Rinsing: After deposition, the substrate is rinsed with the solvent to remove any unreacted silane molecules.
-
Curing: The coated substrate is then cured, typically by heating in an oven, to promote further condensation and form a stable, cross-linked siloxane layer on the surface.
The experimental workflow for a typical sol-gel process involving a silane precursor is illustrated below:
Figure 3: Experimental workflow for a sol-gel process using a silane precursor.
Conclusion
While this guide provides a general overview of the potential roles of this compound in material science based on the established functions of similar organosilanes, it is important to reiterate the absence of specific experimental data in the public domain. Further research and publication are necessary to fully elucidate the unique properties and applications of this particular compound. The diagrams and general protocols presented here serve as a foundational framework for understanding how silanes, in general, are utilized to enhance material performance. Researchers and professionals in drug development and material science are encouraged to consider these general principles when exploring novel silane-based technologies.
References
Butoxyethoxydimethylsilane as a Precursor for Silicone Polymers: A Technical Guide
Disclaimer: Scientific literature and technical databases contain limited specific information on the synthesis, polymerization, and detailed properties of butoxyethoxydimethylsilane (CAS: 764650-43-3). Therefore, this guide provides a comprehensive overview based on the well-established principles of dialkoxydimethylsilane chemistry. The experimental protocols and quantitative data presented are representative of this class of compounds and should be considered as a starting point for the development of processes involving this compound, which will require specific experimental optimization and validation.
Introduction to this compound
This compound is an organosilicon compound belonging to the family of alkoxysilanes. These molecules serve as versatile precursors, or monomers, for the synthesis of silicone polymers, specifically polydimethylsiloxanes (PDMS). The fundamental structure of this compound features a central silicon atom bonded to two methyl groups, one butoxy group (-OCH₂CH₂CH₂CH₃), and one ethoxy group (-OCH₂CH₃).
The presence of two distinct alkoxy groups with different chain lengths may influence its hydrolysis and condensation rates, potentially offering a means to tailor the polymerization process and the final properties of the silicone polymer. The general route to forming silicone polymers from dialkoxydimethylsilane precursors involves a two-step process: hydrolysis of the alkoxy groups to form silanols, followed by the condensation of these silanols to create the siloxane (-Si-O-Si-) backbone of the polymer.[1][2]
Properties of Dialkoxydimethylsilane Precursors
| Property | Representative Value |
| Molecular Formula | C8H20O2Si |
| Molecular Weight | 176.33 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 150-200 °C (estimated) |
| Density | 0.85 - 0.95 g/cm³ |
| Refractive Index | 1.40 - 1.42 |
| Solubility | Soluble in most organic solvents; reacts with water |
Synthesis of this compound
A general and widely used method for synthesizing unsymmetrical dialkoxydimethylsilanes is the sequential alcoholysis of dichlorodimethylsilane. This involves the stepwise reaction of dichlorodimethylsilane with two different alcohols in the presence of a base to neutralize the hydrochloric acid byproduct.
Generalized Experimental Protocol for Synthesis
Objective: To synthesize this compound from dichlorodimethylsilane, ethanol, and butanol.
Materials:
-
Dichlorodimethylsilane ((CH₃)₂SiCl₂)
-
Anhydrous Ethanol (CH₃CH₂OH)
-
Anhydrous Butanol (CH₃CH₂CH₂CH₂OH)
-
A tertiary amine base (e.g., Triethylamine or Pyridine)
-
Anhydrous inert solvent (e.g., Toluene or Hexane)
-
Nitrogen gas for inert atmosphere
Procedure:
-
A reaction flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of dichlorodimethylsilane in the anhydrous inert solvent under a nitrogen atmosphere.
-
The flask is cooled in an ice bath to 0-5 °C.
-
A stoichiometric equivalent of anhydrous ethanol, mixed with one equivalent of the tertiary amine base in the same solvent, is added dropwise to the stirred solution of dichlorodimethylsilane. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the complete formation of the intermediate, ethoxychlorodimethylsilane.
-
A stoichiometric equivalent of anhydrous butanol, mixed with one equivalent of the tertiary amine base, is then added dropwise to the reaction mixture.
-
The mixture is stirred at room temperature for several hours or gently heated to drive the reaction to completion.
-
The resulting mixture contains the product, this compound, and the hydrochloride salt of the tertiary amine base.
-
The salt is removed by filtration.
-
The solvent and any excess base are removed from the filtrate by rotary evaporation.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Synthesis Pathway Diagram```dot
Caption: Hydrolysis and condensation of this compound.
Experimental Workflow Diagram
Caption: Generalized workflow for silicone polymer synthesis.
Properties of Resulting Silicone Polymers
The properties of the polydimethylsiloxane (PDMS) derived from a dialkoxydimethylsilane precursor can be tailored by controlling the polymerization conditions. The following table presents a range of typical properties for linear PDMS fluids.
| Property | Typical Range of Values |
| Average Molecular Weight (Mn) | 1,000 - 100,000 g/mol |
| Viscosity (at 25 °C) | 10 - 100,000 cSt |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temp. (Tg) | -125 °C |
| Thermal Stability (TGA, N₂) | Stable up to ~350 °C |
| Refractive Index | ~1.403 |
| Surface Tension | ~20 mN/m |
Conclusion
This compound represents a potentially valuable precursor for the synthesis of silicone polymers. While specific data for this compound is scarce, the well-understood chemistry of dialkoxydimethylsilanes provides a solid foundation for its use. The generalized protocols and pathways described in this guide offer a starting point for researchers and drug development professionals. It is imperative to conduct thorough experimental investigations to determine the specific reaction kinetics, optimal process parameters, and the precise properties of silicone polymers derived from this compound. Such studies will be crucial in unlocking its potential for specialized applications where tailored polymer properties are required.
References
Methodological & Application
Application Notes and Protocols for Surface Modification Using Alkoxysilanes
Disclaimer: Detailed experimental protocols and quantitative data specifically for Butoxyethoxydimethylsilane are not extensively available in the public domain. The following application notes and protocols are based on established general procedures for surface modification using alkoxysilanes. These protocols provide a foundational methodology that can be adapted and optimized for this compound by researchers and scientists.
Introduction
Surface modification with organosilanes is a widely used technique to alter the surface properties of various materials, including glass, silicon wafers, and other substrates bearing hydroxyl groups. This process involves the covalent bonding of silane molecules to the surface, creating a durable and functional coating. Alkoxysilanes, such as this compound, react with surface hydroxyl groups to form stable siloxane bonds. This modification can be used to control surface energy, hydrophobicity, adhesion, and biocompatibility. These application notes provide a comprehensive, generalized protocol for researchers, scientists, and drug development professionals to perform surface modification using an alkoxysilane.
Safety Precautions
Alkoxysilanes can be hazardous, and appropriate safety measures must be taken. Always consult the Safety Data Sheet (SDS) for the specific silane being used.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[1]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[1][2]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1][2] Wash hands thoroughly after handling.[1]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2]
Experimental Protocols
Substrate Preparation (Glass or Silicon Wafers)
Proper cleaning and activation of the substrate surface are critical for successful silanization. The goal is to create a high density of hydroxyl (-OH) groups on the surface.
-
Initial Cleaning:
-
Sonciate the substrates in a solution of laboratory detergent for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Sonciate in DI water for 15 minutes.
-
-
Solvent Cleaning:
-
Sonciate the substrates in acetone for 15 minutes.
-
Sonciate in isopropanol for 15 minutes.
-
Dry the substrates under a stream of nitrogen or in an oven at 110 °C.
-
-
Surface Activation (Hydroxylation):
-
Piranha Solution (Caution: Extremely corrosive and explosive when mixed with organic solvents): Immerse the substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 30-60 minutes.[3]
-
Alternative Plasma Treatment: Alternatively, expose the substrates to an oxygen or argon plasma cleaner for 5-10 minutes to generate hydroxyl groups.
-
Rinse the substrates extensively with DI water.
-
Dry the substrates in an oven at 110 °C for at least 1 hour before silanization.
-
Silanization Procedure
This protocol describes a solution-phase deposition method.
-
Preparation of Silanization Solution:
-
Work in a controlled-humidity environment if possible, as water is required for the hydrolysis of the alkoxysilane but excess water can lead to unwanted polymerization in the solution.
-
Prepare a 1-5% (v/v) solution of the alkoxysilane (e.g., this compound) in an anhydrous solvent such as toluene or ethanol.[4]
-
-
Surface Modification:
-
Immerse the cleaned and dried substrates in the silanization solution.
-
Allow the reaction to proceed for 1-24 hours at room temperature.[4] The optimal time will depend on the specific silane and desired surface coverage.
-
-
Post-Silanization Rinsing:
-
Remove the substrates from the silanization solution.
-
Rinse with the anhydrous solvent (e.g., toluene or ethanol) to remove any physisorbed silane molecules.
-
Perform a final rinse with DI water.
-
-
Curing:
-
Cure the coated substrates in an oven at 110-120 °C for 1-2 hours. This step promotes the formation of covalent bonds between adjacent silane molecules and with the surface.
-
Data Presentation
The following table presents representative quantitative data that could be expected from a successful surface modification. The actual values for this compound may vary.
| Parameter | Untreated Substrate | Treated Substrate | Characterization Technique |
| Water Contact Angle | < 20° | 80-100° | Goniometry[5][6][7] |
| Surface Energy | High | Low | Goniometry |
| Film Thickness | N/A | 1-10 nm | Ellipsometry, AFM[8] |
| Surface Roughness (RMS) | ~0.2 nm | ~0.5 nm | Atomic Force Microscopy (AFM)[9] |
| Elemental Composition | Si, O | Si, O, C | X-ray Photoelectron Spectroscopy (XPS)[1][2][9][10][11] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for surface modification with alkoxysilanes.
Signaling Pathway/Chemical Reaction
Caption: Generalized reaction of an alkoxysilane with a hydroxylated surface.
References
- 1. researchgate.net [researchgate.net]
- 2. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Surface modification of magnetic nanoparticles with alkoxysilanes and their application in magnetic bioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Butoxyethoxydimethylsilane as a Coupling Agent in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoxyethoxydimethylsilane is a dialkoxy silane coupling agent with the potential to enhance the interfacial adhesion between inorganic fillers and organic polymer matrices in composite materials. These application notes provide a comprehensive overview of its mechanism of action, protocols for its application, and representative data on its effects on composite properties. Due to the limited availability of specific experimental data for this compound, the quantitative data presented is representative of similar non-functionalized dialkoxysilanes and should be considered as a guideline for experimental design.
Chemical Structure:
-
Name: this compound
-
CAS Number: 764650-43-3
-
Molecular Formula: C8H20O2Si
Mechanism of Action
The efficacy of this compound as a coupling agent lies in its bifunctional nature. The molecule possesses two hydrolyzable alkoxy groups (butoxy and ethoxy) and two methyl groups attached to the silicon atom. The proposed mechanism involves a two-step process:
-
Hydrolysis: The butoxy and ethoxy groups react with water to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers (e.g., glass fibers, silica) to form stable covalent Si-O-filler bonds. Additionally, self-condensation between silanol groups can occur, forming a polysiloxane network at the interface.
The methyl groups are non-reactive and are intended to physically interact with the polymer matrix, improving wetting and compatibility.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the application of this compound as a coupling agent.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for composite fabrication.
Experimental Protocols
The following are generalized protocols for the surface treatment of inorganic fillers with this compound. Optimization of parameters such as silane concentration, solvent, pH, and treatment time is recommended for specific filler-matrix systems.
Wet (Solution) Treatment Protocol
This method is suitable for treating fillers such as glass fibers, silica particles, and other inorganic powders.
Materials:
-
Inorganic filler (e.g., silica powder, chopped glass fibers)
-
This compound
-
Ethanol/water solution (e.g., 95:5 v/v)
-
Acetic acid (for pH adjustment)
-
Beaker or flask
-
Magnetic stirrer
-
Oven
Procedure:
-
Filler Preparation: Ensure the filler is clean and dry. If necessary, wash with a suitable solvent and dry in an oven at 110-120°C for 2-4 hours to remove adsorbed moisture.
-
Silane Solution Preparation:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid.
-
Add this compound to the solution to achieve a concentration of 0.5-2.0% by weight.
-
Stir the solution for 30-60 minutes to allow for hydrolysis of the silane.
-
-
Surface Treatment:
-
Immerse the dried filler in the silane solution.
-
Stir the mixture for 2-5 minutes to ensure uniform coating.
-
-
Drying and Curing:
-
Decant the excess solution.
-
Dry the treated filler in an oven at 110-120°C for 15-30 minutes to promote condensation and covalent bond formation.
-
-
Composite Fabrication: Incorporate the surface-treated filler into the polymer matrix using standard processing techniques (e.g., melt blending, solution casting).
Dry Treatment Protocol
This method is often used for treating large quantities of fillers in industrial settings.
Materials:
-
Inorganic filler
-
This compound
-
High-intensity mixer (e.g., Henschel mixer)
-
Spray nozzle
Procedure:
-
Filler Preparation: The filler should be dry and free-flowing.
-
Silane Application:
-
Place the filler in the high-intensity mixer and begin agitation.
-
Spray a pre-determined amount of this compound (typically 0.1-1.0% by weight of the filler) directly onto the agitated filler.
-
-
Mixing and Curing:
-
Continue mixing for 10-15 minutes to ensure a uniform distribution of the silane on the filler surface. The heat generated during mixing can aid in the reaction.
-
Optionally, the treated filler can be post-cured in an oven at 100-110°C for a short period.
-
-
Composite Fabrication: The treated filler is ready for direct incorporation into the polymer matrix.
Data Presentation
The following tables summarize representative quantitative data on the effect of non-functionalized dialkoxysilane coupling agents on the mechanical properties of common polymer composite systems. Note: This data is for illustrative purposes and may not be directly representative of this compound.
Table 1: Representative Mechanical Properties of Silica-Filled Polypropylene Composites
| Property | Untreated Silica | Dialkoxysilane-Treated Silica | % Improvement |
| Tensile Strength (MPa) | 30.2 | 35.8 | 18.5% |
| Flexural Modulus (GPa) | 2.1 | 2.5 | 19.0% |
| Izod Impact Strength (J/m) | 25.4 | 31.2 | 22.8% |
Table 2: Representative Mechanical Properties of Glass Fiber-Reinforced Epoxy Composites
| Property | Untreated Glass Fiber | Dialkoxysilane-Treated Glass Fiber | % Improvement |
| Tensile Strength (MPa) | 450 | 580 | 28.9% |
| Flexural Strength (MPa) | 700 | 890 | 27.1% |
| Interlaminar Shear Strength (MPa) | 45 | 62 | 37.8% |
Safety and Handling
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents. Keep the container tightly sealed.
-
Hazards: May cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a promising coupling agent for improving the performance of polymer composites. The protocols and representative data provided in these application notes serve as a valuable starting point for researchers and scientists. Experimental optimization is crucial to achieve the best results for specific material combinations. The use of this compound can lead to enhanced interfacial adhesion, resulting in composites with improved mechanical properties and durability.
Application Notes and Protocols for Vapor Deposition of Butoxyethoxydimethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the vapor deposition of butoxyethoxydimethylsilane, a precursor for producing silicon-based thin films. The protocols are based on established methodologies for similar alkoxysilane precursors and are intended to serve as a comprehensive guide for the deposition of high-quality thin films for various research and development applications, including surface functionalization, dielectric layer formation, and biomedical coatings.
Introduction
This compound is an organosilicon compound with promising applications as a precursor in Chemical Vapor Deposition (CVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) processes. Its chemical structure allows for the formation of silicon oxide-based films with tunable properties. Vapor deposition techniques offer a solvent-free and highly controllable method for creating uniform thin films on a variety of substrates.
Experimental Setup
A typical experimental setup for the vapor deposition of this compound is illustrated below. The system can be configured for either thermal CVD or PECVD.
Key Components:
-
Precursor Delivery System: A stainless steel bubbler or direct liquid injection (DLI) system is used to vaporize the liquid this compound precursor. The temperature of the precursor container is controlled to maintain a constant vapor pressure.
-
Gas Delivery System: Mass flow controllers (MFCs) are used to precisely control the flow of the precursor vapor, a carrier gas (e.g., Argon or Nitrogen), and a reactant gas (e.g., Oxygen for silica film deposition).
-
Deposition Chamber: A vacuum chamber houses the substrate holder, which can be heated to the desired deposition temperature. For PECVD, the chamber is equipped with electrodes to generate a plasma.
-
Vacuum System: A combination of a rotary vane pump and a turbomolecular pump is used to achieve the required base and process pressures.
-
Plasma Generation (for PECVD): A radio frequency (RF) power supply is connected to the electrodes to create a plasma in the reaction zone, which enhances the decomposition of the precursor at lower temperatures.
Experimental Protocols
The following protocols provide a starting point for the deposition of thin films from this compound. Optimization of these parameters may be necessary depending on the specific application and desired film properties.
Protocol 1: Thermal Chemical Vapor Deposition (CVD)
This protocol is suitable for applications where higher deposition temperatures are acceptable.
Methodology:
-
Substrate Preparation: Clean the substrate using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) to remove any organic contaminants. Dry the substrate with a stream of nitrogen gas.
-
System Preparation: Load the substrate into the deposition chamber. Evacuate the chamber to a base pressure of < 1 x 10-5 Torr.
-
Precursor and Gas Lines Heating: Heat the precursor bubbler and gas lines to the desired temperatures to ensure stable precursor delivery and prevent condensation.
-
Deposition:
-
Heat the substrate to the desired deposition temperature.
-
Introduce the carrier gas (e.g., Argon) through the precursor bubbler to transport the this compound vapor into the chamber.
-
Introduce the reactant gas (e.g., Oxygen) into the chamber.
-
Maintain the desired process pressure during deposition.
-
-
Cool Down and Venting: After the desired deposition time, stop the precursor and reactant gas flows and turn off the substrate heater. Allow the chamber to cool down to room temperature before venting with an inert gas.
Protocol 2: Plasma-Enhanced Chemical Vapor Deposition (PECVD)
This protocol is ideal for temperature-sensitive substrates as it allows for lower deposition temperatures.
Methodology:
-
Substrate and System Preparation: Follow steps 1 and 2 from the Thermal CVD protocol.
-
Precursor and Gas Lines Heating: Follow step 3 from the Thermal CVD protocol.
-
Deposition:
-
Heat the substrate to the desired deposition temperature.
-
Introduce the carrier gas and this compound vapor, as well as the reactant gas, into the chamber.
-
Set the process pressure.
-
Ignite the plasma by applying RF power to the electrodes.
-
-
Cool Down and Venting: After the deposition, turn off the RF power, gas flows, and substrate heater. Allow the system to cool before venting.
Data Presentation
The following tables summarize typical process parameters and their expected influence on the resulting film properties based on data from analogous alkoxysilane precursors.
Table 1: Typical Process Parameters for Vapor Deposition of this compound
| Parameter | Thermal CVD Range | PECVD Range |
| Substrate Temperature | 400 - 700 °C | 100 - 400 °C |
| Precursor Bubbler Temperature | 40 - 80 °C | 40 - 80 °C |
| Carrier Gas (Ar) Flow Rate | 10 - 100 sccm | 10 - 100 sccm |
| Reactant Gas (O₂) Flow Rate | 10 - 200 sccm | 10 - 200 sccm |
| Chamber Pressure | 0.1 - 10 Torr | 0.05 - 2 Torr |
| RF Power (for PECVD) | N/A | 20 - 200 W |
Table 2: Influence of Key Deposition Parameters on Film Properties (PECVD)
| Parameter Change | Effect on Deposition Rate | Effect on Refractive Index |
| ↑ Substrate Temperature | Increase | Slight Decrease (densification) |
| ↑ Precursor Flow Rate | Increase | May slightly increase (more Si-rich) |
| ↑ O₂/Precursor Ratio | Increase then Decrease | Decrease (more stoichiometric SiO₂) |
| ↑ RF Power | Increase then Decrease | Generally stable or slight decrease |
| ↑ Chamber Pressure | Generally Increases | May slightly increase |
Visualizations
Experimental Workflow
Caption: Experimental workflow for vapor deposition.
Logical Relationships in PECVD
Caption: Key parameter relationships in PECVD.
The Role of Butoxyethoxydimethylsilane in Sol-Gel Synthesis of Hybrid Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sol-gel process offers a versatile and low-temperature method for synthesizing organic-inorganic hybrid materials with tailored properties. The choice of precursors is critical in defining the final characteristics of the material. While extensive research exists on common silicon alkoxides like tetraethoxysilane (TEOS) and methyltrimethoxysilane (MTMS), the use of specialized precursors such as butoxyethoxydimethylsilane remains a niche area with limited publicly available data. This document aims to provide a foundational understanding of the potential role of this compound in sol-gel synthesis, based on the general principles of alkoxysilane chemistry, and to outline hypothetical protocols for its application.
Note: Due to a lack of specific experimental data in the public domain for this compound in sol-gel synthesis, the following protocols and data are extrapolated from the behavior of structurally similar dialkoxysilanes and general sol-gel principles. Experimental validation is required.
Theoretical Application of this compound
This compound possesses two hydrolyzable alkoxy groups (butoxy and ethoxy) and two non-hydrolyzable methyl groups attached to the silicon atom. This difunctional nature suggests that upon hydrolysis and condensation, it will primarily form linear polysiloxane chains or act as a chain terminator, rather than forming a highly cross-linked three-dimensional network.
Potential Advantages in Hybrid Material Synthesis:
-
Increased Flexibility: The incorporation of linear siloxane units can impart greater flexibility to the resulting hybrid material compared to the rigid networks formed by tetra-functional silanes.
-
Hydrophobicity: The presence of the dimethylsilyl groups and the butoxy group would contribute to a more hydrophobic character in the final material.
-
Controlled Network Formation: When used as a co-precursor with tri- or tetra-functional silanes (e.g., MTMS or TEOS), it can be used to control the cross-linking density and, consequently, the mechanical properties of the hybrid material.
Experimental Protocols (Hypothetical)
The following are proposed experimental protocols for the synthesis of hybrid materials using this compound. These are starting points and will require optimization based on experimental outcomes.
Protocol 1: Synthesis of a Flexible Siloxane-Based Hybrid Material
This protocol outlines the synthesis of a flexible film where this compound is the primary precursor.
Materials:
-
This compound (BEDMS)
-
Ethanol (or other suitable solvent)
-
Deionized Water
-
Acid catalyst (e.g., HCl) or Base catalyst (e.g., NH₄OH)
Procedure:
-
In a clean, dry reaction vessel, prepare a solution of this compound in ethanol. A typical starting molar ratio would be 1:4 (BEDMS:Ethanol).
-
Separately, prepare an aqueous solution of the catalyst. For acid catalysis, a pH of 2-3 is a common starting point. For base catalysis, a pH of 10-11.
-
Slowly add the aqueous catalyst solution to the alcoholic silane solution under vigorous stirring. The molar ratio of water to BEDMS should be stoichiometric (2:1) for complete hydrolysis, but can be varied to control the reaction kinetics.
-
Continue stirring for a designated period (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature to 60°C) to allow for hydrolysis and condensation to form the sol.
-
Cast the resulting sol onto a suitable substrate (e.g., a petri dish or glass slide) and allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with controlled airflow or a drying oven at a low temperature).
-
Once a stable gel has formed, it can be further dried under vacuum to remove residual solvent and volatile by-products.
Protocol 2: Synthesis of a Cross-Linked Hybrid Material using this compound as a Modifier
This protocol describes the use of this compound as a co-precursor with a tetra-functional silane (TEOS) to tailor the properties of the resulting hybrid material.
Materials:
-
Tetraethoxysilane (TEOS)
-
This compound (BEDMS)
-
Ethanol
-
Deionized Water
-
Acid catalyst (e.g., HCl)
Procedure:
-
In a reaction vessel, mix TEOS and BEDMS in the desired molar ratio (e.g., 9:1, 8:2, 7:3 TEOS:BEDMS) in ethanol.
-
Prepare an acidic water solution (pH 2-3).
-
Add the acidic water to the silane mixture dropwise while stirring. The total water to silane molar ratio should be adjusted based on the combined moles of TEOS and BEDMS.
-
Allow the sol to age with continuous stirring for a set period to ensure co-condensation.
-
Proceed with casting and drying as described in Protocol 1.
Data Presentation (Hypothetical Quantitative Data)
The following tables present hypothetical data to illustrate the expected influence of this compound on the properties of hybrid materials. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Hypothetical Mechanical Properties of Hybrid Films
| Precursor System (Molar Ratio) | Young's Modulus (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 100% TEOS | 1000 | 5 | 90 |
| 80% TEOS / 20% BEDMS | 600 | 20 | 75 |
| 60% TEOS / 40% BEDMS | 300 | 50 | 60 |
| 100% BEDMS (linear polymer) | 50 | >100 | 40 |
Table 2: Hypothetical Surface and Thermal Properties of Hybrid Coatings
| Precursor System (Molar Ratio) | Water Contact Angle (°) | Thermal Decomposition Temp. (T₅%, °C) |
| 100% TEOS | 45 | 450 |
| 80% TEOS / 20% BEDMS | 75 | 420 |
| 60% TEOS / 40% BEDMS | 95 | 390 |
| 100% BEDMS | 105 | 350 |
Visualizations
The following diagrams illustrate the conceptual workflows and relationships in the sol-gel synthesis involving this compound.
Caption: General workflow for sol-gel synthesis using this compound.
Caption: Logical relationship of co-condensation with TEOS and BEDMS.
Conclusion and Future Directions
This compound presents an interesting, albeit under-explored, precursor for the sol-gel synthesis of hybrid materials. Its difunctional nature suggests its primary utility in creating more flexible materials or in modifying the properties of more traditional, highly cross-linked systems. The hypothetical protocols and data presented here provide a starting point for researchers interested in exploring the potential of this silane. Future experimental work should focus on systematically varying the reaction conditions (e.g., catalyst type and concentration, water ratio, temperature) and the molar ratio of this compound when used as a co-precursor. Detailed characterization of the resulting materials, including mechanical testing, thermal analysis, and surface property measurements, will be crucial to fully elucidate the structure-property relationships and unlock the potential applications of these novel hybrid materials in fields ranging from coatings and adhesives to biomaterials and drug delivery.
Formulation of Water-Repellent Coatings with Alkoxysilanes: Application Notes and Protocols for Researchers
Disclaimer: Information regarding the specific use of Butoxyethoxydimethylsilane in water-repellent coatings is not widely available in published literature. The following application notes and protocols are based on the well-established principles of formulating hydrophobic coatings using analogous alkoxysilanes. These guidelines provide a representative framework for researchers, scientists, and drug development professionals. Optimization will be necessary for specific substrates and performance requirements.
Introduction to Alkoxysilane-Based Hydrophobic Coatings
Alkoxysilanes are a versatile class of compounds used to create water-repellent surfaces on a variety of substrates, including glass, metals, ceramics, and polymers. Their efficacy stems from their unique molecular structure, which allows them to form a durable, low-surface-energy coating that repels water. This is achieved through a two-step reaction mechanism: hydrolysis and condensation.
Upon exposure to moisture, the alkoxy groups of the silane hydrolyze to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the substrate surface, forming a strong covalent bond. Further condensation between adjacent silanol molecules creates a cross-linked polysiloxane network that presents a hydrophobic surface. The non-polar organic groups attached to the silicon atoms orient outwards, minimizing the surface energy and causing water to bead up and roll off.[1][2][3]
These coatings are of significant interest in various fields, including the biomedical sector, where they can be used to impart hydrophobicity to medical devices, thereby reducing bacterial adhesion and improving biocompatibility.[4][5]
Materials and Reagents
A typical formulation for a water-repellent coating based on an alkoxysilane, such as this compound, involves the following components:
| Component | Function | Example Concentration (v/v) |
| Alkoxysilane | Primary hydrophobic agent | 1-5% |
| Solvent | Carrier for the silane, facilitates uniform application | 90-98% |
| Catalyst (Acidic or Basic) | Promotes the hydrolysis and condensation reactions | 0.1-1% |
| Water | Required for the hydrolysis of the alkoxysilane | Trace amounts to 1% |
Note: The optimal concentration of each component will vary depending on the specific alkoxysilane, substrate, and desired coating properties.
Experimental Protocols
Substrate Preparation
Proper substrate preparation is critical to ensure strong adhesion and uniform coating. The general procedure is as follows:
-
Cleaning: Thoroughly clean the substrate surface to remove any organic and inorganic contaminants. This can be achieved by sonication in a sequence of solvents such as acetone, isopropanol, and deionized water.
-
Drying: Dry the cleaned substrate completely. This can be done by blowing with dry nitrogen gas or by heating in an oven.
-
Surface Activation (Optional but Recommended): For substrates with low hydroxyl group density (e.g., some polymers), a surface activation step such as plasma treatment or UV-ozone exposure can be performed to introduce hydroxyl groups, which are necessary for the covalent bonding of the silane.
Coating Formulation and Application
Formulation:
-
In a clean, dry reaction vessel, add the desired volume of the primary solvent (e.g., ethanol or isopropanol).
-
While stirring, add the alkoxysilane to the solvent to achieve the desired concentration.
-
Add the catalyst to the solution.
-
Finally, add the required amount of water to initiate the hydrolysis reaction. The solution should be stirred for a predetermined time to allow for partial hydrolysis and silanol formation before application.
Application Methods:
-
Dip Coating: Immerse the prepared substrate into the silane solution for a specific duration. Withdraw the substrate at a constant speed to ensure a uniform coating thickness.
-
Spin Coating: Dispense the silane solution onto the center of the substrate and spin at a high speed to spread the solution evenly across the surface.
-
Spray Coating: Use an atomizer or spray gun to apply a fine mist of the silane solution onto the substrate. This method is suitable for large or complex-shaped surfaces.
Curing
After application, the coated substrate needs to be cured to facilitate the condensation reaction and the formation of a stable polysiloxane network. Curing can be performed at room temperature over a longer period (e.g., 24 hours) or accelerated by heating in an oven at a temperature compatible with the substrate material (e.g., 80-120°C) for a shorter duration (e.g., 30-60 minutes).
Characterization and Performance Evaluation
The performance of the water-repellent coating should be evaluated using standard surface characterization techniques.
Water Contact Angle Measurement
The hydrophobicity of the coated surface is quantified by measuring the static water contact angle using a goniometer. A contact angle greater than 90° indicates a hydrophobic surface, while a contact angle above 150° signifies superhydrophobicity.
Table of Expected Performance Data for Alkoxysilane Coatings:
| Parameter | Typical Value |
| Static Water Contact Angle | 100° - 120° |
| Advancing Contact Angle | 110° - 130° |
| Receding Contact Angle | 90° - 110° |
| Contact Angle Hysteresis | 10° - 30° |
Note: These values are representative of typical alkoxysilane coatings and may vary based on the specific formulation and substrate.
Durability Testing
The robustness of the coating can be assessed through various durability tests:
-
Abrasion Resistance: Subjecting the coated surface to a specified number of abrasion cycles using a standardized abrader and then re-measuring the water contact angle.
-
Chemical Resistance: Immersing the coated substrate in various chemical solutions (e.g., acidic, basic, organic solvents) for a defined period and evaluating any changes in the contact angle and visual appearance.
-
Thermal Stability: Exposing the coated substrate to high and low-temperature cycles and assessing the impact on its water repellency.
Diagrams
Caption: Experimental workflow for the formulation and evaluation of water-repellent coatings.
Caption: Mechanism of hydrophobic surface formation by alkoxysilanes.
Applications in Drug Development
The application of water-repellent coatings in the field of drug development and biomedical devices is expanding. Hydrophobic surfaces can:
-
Reduce Biofouling: Minimize the adhesion of proteins, cells, and bacteria to the surfaces of medical implants, catheters, and diagnostic devices, thereby reducing the risk of infection and improving device performance.[6]
-
Control Drug Release: In drug delivery systems, hydrophobic coatings can be used to modulate the release rate of hydrophilic drugs.[7]
-
Improve Biocompatibility: By creating a barrier between the device material and the biological environment, these coatings can enhance the biocompatibility of implants.[5]
The formulation and protocols described herein provide a foundational approach for researchers to develop and characterize novel water-repellent coatings for a wide range of applications, including those in the critical fields of drug development and biomedical science. Further optimization and testing are essential to tailor these coatings for specific and demanding applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. paint.org [paint.org]
- 3. Alkoxysilane Unveiled: Exploring the Building Blocks of Material Innovation - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 4. US7939095B2 - Crosslinked silane coating for medical devices - Google Patents [patents.google.com]
- 5. dakenchem.com [dakenchem.com]
- 6. Reinvigorating Photo-Activated R-Alkoxysilanes Containing 2-Nitrobenzyl Protecting Groups as Stable Precursors for Photo-Driven Si–O Bond Formation in Polymerization and Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Surface Modification of Glass Substrates with Butoxyethoxydimethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of butoxyethoxydimethylsilane in modifying the surface properties of glass substrates. The information is intended to guide researchers in achieving controlled surface hydrophobicity for various applications, including cell culture, microfluidics, and surface-based assays.
Introduction
This compound is a dialkoxysilane that can be used to functionalize glass and other silica-based surfaces. The modification process involves the reaction of the silane with the hydroxyl groups present on the glass surface, leading to the formation of a stable, hydrophobic siloxane layer. This alteration of surface chemistry is crucial for applications requiring non-wetting surfaces or specific protein adsorption characteristics. The dimethyl groups of the silane create a low-energy surface, which repels water and reduces non-specific binding.
Principle of Surface Modification
The surface modification of glass with this compound proceeds via a two-step reaction:
-
Hydrolysis: The alkoxy groups (butoxy and ethoxy) of the silane hydrolyze in the presence of trace amounts of water to form reactive silanol groups (Si-OH).
-
Condensation: These silanol groups then condense with the hydroxyl groups (-OH) present on the surface of the glass substrate, forming stable siloxane bonds (Si-O-Si). A secondary condensation can also occur between adjacent silanol molecules, leading to the formation of a cross-linked polysiloxane layer.
This process effectively replaces the hydrophilic silanol groups on the glass surface with a covalently bound layer of dimethylsiloxane, rendering the surface hydrophobic.
Quantitative Data Summary
| Property | Untreated Glass | This compound Treated Glass (Expected) |
| Water Contact Angle (°) | 10 - 30 | 90 - 110 |
| Surface Free Energy (mN/m) | 70 - 80 | 20 - 30 |
| - Dispersive Component (mN/m) | 25 - 35 | 18 - 28 |
| - Polar Component (mN/m) | 40 - 50 | 1 - 5 |
Experimental Protocols
This section provides a detailed methodology for the surface modification of glass substrates with this compound. The protocol is divided into three main stages: cleaning and activation of the glass surface, silanization, and post-treatment.
Materials and Reagents
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Glass substrates (e.g., microscope slides, coverslips)
-
This compound
-
Anhydrous toluene or other aprotic solvent (e.g., hexane)
-
Acetone, reagent grade
-
Ethanol, absolute
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Nitrogen or argon gas for drying
-
Oven or hot plate
Protocol for Surface Modification
Step 1: Cleaning and Activation of Glass Substrates
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Place the glass substrates in a glass container and sonicate in acetone for 15 minutes to remove organic residues.
-
Rinse the substrates thoroughly with DI water.
-
Immerse the substrates in ethanol and sonicate for another 15 minutes.
-
Rinse again with DI water.
-
Immerse the cleaned substrates in freshly prepared Piranha solution for 30-60 minutes in a chemical fume hood. This step removes any remaining organic contaminants and hydroxylates the surface, increasing the density of reactive Si-OH groups.
-
Carefully remove the substrates from the Piranha solution and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen or argon gas and then bake in an oven at 110-120 °C for at least 1 hour to remove any adsorbed water.
Step 2: Silanization
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass or polypropylene container. The reaction should be carried out in a moisture-free environment to prevent premature hydrolysis and polymerization of the silane in solution.
-
Immerse the dry, activated glass substrates into the silane solution.
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Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. Alternatively, the reaction time can be shortened by increasing the temperature to 50-60 °C.
-
Remove the substrates from the silanization solution.
Step 3: Post-Treatment
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Rinse the coated substrates with fresh anhydrous toluene to remove any excess, unreacted silane.
-
Sonicate the substrates in toluene for 5 minutes.
-
Rinse with ethanol to remove the toluene.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
Cure the coated substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane layer.
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Store the modified substrates in a clean, dry, and sealed container until use.
Visualizations
Experimental Workflow
Caption: Experimental workflow for glass surface modification.
Chemical Reaction Pathway
Caption: Silanization reaction on a glass surface.
Application Notes and Protocols for Grafting Butoxyethoxydimethylsilane onto Cellulose Nanofibers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the surface modification of cellulose nanofibers (CNFs) by grafting Butoxyethoxydimethylsilane. This process enhances the hydrophobicity of the CNFs, improving their dispersion in non-polar solvents and polymer matrices, which is crucial for various applications, including drug delivery systems and advanced composite materials.
Introduction
Cellulose nanofibers are promising biomaterials due to their high aspect ratio, large surface area, excellent mechanical properties, and biocompatibility. However, their inherent hydrophilicity, owing to the abundance of surface hydroxyl groups, limits their application in hydrophobic polymer matrices and certain drug delivery contexts. Surface modification with silane coupling agents, such as this compound, can overcome this limitation by introducing hydrophobic functional groups onto the CNF surface. This process involves the hydrolysis of the silane's alkoxy groups to form reactive silanols, which then condense with the hydroxyl groups on the cellulose surface, forming stable covalent bonds.
Experimental Protocols
This section details two primary protocols for the grafting of this compound onto cellulose nanofibers: an aqueous-based method and a solvent-based method.
Protocol 1: Aqueous-Based Silylation
This method is an environmentally friendly approach that utilizes water as the reaction medium.
Materials:
-
Cellulose nanofibers (CNF) aqueous suspension (1 wt%)
-
This compound
-
Acetic acid (for pH adjustment)
-
Ethanol
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Deionized water
-
Magnetic stirrer and hotplate
-
Centrifuge
-
Freeze-dryer or vacuum oven
Procedure:
-
Preparation of Silane Solution:
-
In a separate beaker, prepare a 10% (v/v) solution of this compound in a 95:5 (v/v) ethanol/water mixture.
-
Adjust the pH of the solution to 4.0-4.5 using acetic acid to catalyze the hydrolysis of the silane.
-
Stir the solution for at least 1 hour at room temperature to ensure complete hydrolysis, forming silanol groups.
-
-
Grafting Reaction:
-
Take the 1 wt% CNF aqueous suspension and adjust its pH to 4.0-4.5 with acetic acid.
-
Slowly add the pre-hydrolyzed silane solution to the CNF suspension under vigorous stirring. A typical ratio is 1:1 by weight of silane to dry CNF.
-
Continue stirring the mixture at room temperature for 4-6 hours. Alternatively, the reaction can be carried out at a slightly elevated temperature (e.g., 40-50°C) to potentially increase the grafting efficiency, with a reduced reaction time of 2-3 hours.
-
-
Washing and Purification:
-
After the reaction, wash the modified CNFs to remove unreacted silane and by-products.
-
Centrifuge the suspension at 8000 rpm for 15 minutes.
-
Discard the supernatant and re-disperse the pellet in a 50:50 (v/v) ethanol/water solution.
-
Repeat the centrifugation and re-dispersion steps three times.
-
For the final wash, use 100% ethanol to aid in the removal of water for subsequent drying.
-
-
Drying:
-
Dry the purified, silylated CNFs. Freeze-drying is recommended to maintain the nanofibrillar structure. Alternatively, vacuum oven drying at 60°C can be used.
-
Protocol 2: Solvent-Based Silylation (Anhydrous Conditions)
This method is suitable for applications where the presence of water needs to be minimized and can lead to a higher degree of silylation.
Materials:
-
Freeze-dried cellulose nanofibers (CNFs)
-
This compound
-
Anhydrous toluene (or another suitable anhydrous solvent like acetone)
-
Triethylamine (as a catalyst)
-
Nitrogen or Argon gas supply
-
Schlenk line or similar inert atmosphere setup
-
Magnetic stirrer and hotplate
-
Soxhlet extraction apparatus
-
Vacuum oven
Procedure:
-
Preparation of CNFs:
-
Ensure the freeze-dried CNFs are completely dry by heating them in a vacuum oven at 105°C for at least 4 hours.
-
Allow the CNFs to cool to room temperature under a desiccated atmosphere.
-
-
Grafting Reaction:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), disperse the dried CNFs in anhydrous toluene. A typical concentration is 1 g of CNFs per 100 mL of toluene.
-
Add this compound to the suspension. A common molar ratio is 5-10 moles of silane per mole of anhydroglucose units of cellulose.
-
Add a catalytic amount of triethylamine (e.g., 0.1% v/v of the solvent).
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 6-12 hours with continuous stirring.
-
-
Washing and Purification:
-
After the reaction, cool the mixture to room temperature.
-
Filter the modified CNFs and wash them with fresh anhydrous toluene to remove excess silane and catalyst.
-
To ensure complete removal of unreacted silane, perform a Soxhlet extraction with toluene for 8 hours.
-
-
Drying:
-
Dry the purified, silylated CNFs in a vacuum oven at 80°C overnight to remove any residual solvent.
-
Data Presentation
The following table summarizes typical quantitative data obtained from the characterization of unmodified and this compound-grafted cellulose nanofibers. The exact values will vary depending on the specific reaction conditions and the degree of substitution achieved.
| Parameter | Unmodified CNFs | This compound-Grafted CNFs | Method of Analysis |
| Water Contact Angle | < 20° | 90° - 130° | Sessile Drop Goniometry |
| Thermal Decomposition Onset (Tonset) | ~280-300°C | ~300-320°C | Thermogravimetric Analysis (TGA) |
| Weight Loss at 600°C | ~80-90% | ~70-80% | Thermogravimetric Analysis (TGA) |
| Si Content on Surface | 0% | 1-5 atomic % | X-ray Photoelectron Spectroscopy (XPS) |
Visualization of Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the general experimental workflow for the grafting of this compound onto cellulose nanofibers.
Troubleshooting & Optimization
How to prevent premature hydrolysis of Butoxyethoxydimethylsilane solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Butoxyethoxydimethylsilane solutions. Our aim is to help you prevent premature hydrolysis and ensure the stability and reactivity of your silane solutions for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in drug development?
This compound is an organosilicon compound with a dimethylsilyl core functionalized with a butoxyethoxy group. In drug development, it is primarily used as a surface modifying agent for drug delivery systems, such as nanoparticles.[1][2][3] This modification can enhance the stability, biocompatibility, and controlled release properties of the drug carrier.[4]
Q2: What is premature hydrolysis and why is it a concern for this compound solutions?
Premature hydrolysis is the unintended reaction of this compound with water, leading to the cleavage of the silicon-oxygen bond and the formation of silanols (Si-OH). These silanols are reactive and can undergo condensation to form siloxane oligomers and polymers (Si-O-Si). This process alters the chemical properties of the silane, rendering it ineffective for its intended surface modification purpose and can lead to the formation of precipitates in the solution.
Q3: What are the primary factors that trigger premature hydrolysis of this compound?
The primary triggers for the hydrolysis of alkoxysilanes like this compound are:
-
Presence of Water: Water is the key reactant in the hydrolysis process.
-
pH of the Solution: Both acidic and basic conditions catalyze the hydrolysis reaction, with the rate being slowest at a neutral pH of around 7.[5]
-
Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including hydrolysis.
-
Solvent Polarity: The polarity of the solvent can influence the solubility of water and the silane, thereby affecting the reaction rate.[6][7]
Troubleshooting Guide
Problem: My this compound solution has become cloudy or has formed a precipitate.
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Possible Cause: This is a strong indication of premature hydrolysis and subsequent condensation of the silane. The cloudiness or precipitate is likely due to the formation of insoluble siloxane oligomers.
-
Solution:
-
Verification: Confirm hydrolysis using analytical techniques as described in the experimental protocol section below.
-
Solvent and Glassware Check: Ensure that all solvents are anhydrous and that glassware is thoroughly dried before use. Flame-drying glassware or drying it in an oven at >100°C for several hours is recommended.
-
Inert Atmosphere: For future experiments, handle the this compound and its solutions under an inert atmosphere, such as dry nitrogen or argon, to minimize contact with atmospheric moisture.
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pH Control: If your experimental conditions permit, ensure the solution is maintained at a neutral pH to minimize acid or base-catalyzed hydrolysis.[5]
-
Problem: The surface modification of my nanoparticles with this compound is inconsistent or has failed.
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Possible Cause: The silane may have hydrolyzed before it could react with the nanoparticle surface. The resulting silanols and siloxanes will not effectively functionalize the surface.
-
Solution:
-
Fresh Solution: Always prepare fresh solutions of this compound immediately before use.
-
Storage: Store the neat this compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark, and dry place.
-
Monitor Hydrolysis: Before each use, you can perform a quick quality control check using techniques like FT-IR to look for the appearance of a broad Si-OH peak, which would indicate hydrolysis.
-
Data on Factors Affecting Alkoxysilane Hydrolysis
| Alkoxysilane | Alkoxy Group | Steric Hindrance | Relative Hydrolysis Rate (Acidic Conditions) | Relative Hydrolysis Rate (Basic Conditions) |
| Trimethoxymethylsilane | Methoxy | Low | Very Fast (~6-10x faster than ethoxy)[5] | Fast |
| Triethoxymethylsilane | Ethoxy | Moderate | Fast | Moderate |
| This compound | Butoxyethoxy | High | Slow (Estimated) | Very Slow (Estimated) |
Experimental Protocol: Monitoring Hydrolysis of this compound by ¹H NMR Spectroscopy
This protocol describes a method to quantitatively monitor the hydrolysis of this compound in a buffered solution using ¹H NMR spectroscopy.[8][9][10][11][12]
Objective: To determine the rate of hydrolysis of this compound by monitoring the disappearance of the butoxyethoxy protons and the appearance of the corresponding alcohol protons over time.
Materials:
-
This compound
-
Deuterated buffer solution (e.g., phosphate buffer in D₂O, pH 7.0)
-
Anhydrous deuterated solvent (e.g., acetonitrile-d₃)
-
Internal standard (e.g., mesitylene)
-
NMR tubes and caps
-
Gas-tight syringe
Procedure:
-
Sample Preparation:
-
In a clean, dry vial under an inert atmosphere, prepare a stock solution of this compound in anhydrous acetonitrile-d₃.
-
In a separate vial, prepare a stock solution of the internal standard (mesitylene) in anhydrous acetonitrile-d₃.
-
In an NMR tube, combine a known volume of the deuterated buffer solution and the internal standard stock solution.
-
Using a gas-tight syringe, add a precise volume of the this compound stock solution to the NMR tube.
-
Cap the NMR tube tightly and shake gently to mix.
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the NMR spectrometer.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Continue to acquire spectra at regular intervals (e.g., every 30 minutes for the first few hours, then less frequently) for the duration of the experiment.
-
Ensure consistent acquisition parameters for all spectra (e.g., number of scans, relaxation delay).
-
-
Data Analysis:
-
Integrate the signal corresponding to a characteristic peak of the butoxyethoxy group in this compound (e.g., the -OCH₂- protons adjacent to the silicon atom) and the signal of the internal standard.
-
Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of this compound versus time.
-
Determine the rate constant of the hydrolysis reaction from the slope of the line (for a zero-order reaction) or by fitting the data to the appropriate integrated rate law.
-
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Troubleshooting workflow for premature hydrolysis of this compound.
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 4. erurj.journals.ekb.eg [erurj.journals.ekb.eg]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring ATP hydrolysis and ATPase inhibitor screening using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Butoxyethoxydimethylsilane Grafting
Welcome to the technical support center for optimizing reaction conditions for Butoxyethoxydimethylsilane grafting. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and answering frequently asked questions related to the surface modification and grafting of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the grafting process in a question-and-answer format.
Question: Why am I observing poor or inconsistent grafting of this compound onto my substrate?
Answer: Poor or inconsistent grafting can stem from several factors. Firstly, inadequate surface preparation is a common culprit. The substrate surface must be clean, dry, and free of contaminants to ensure that hydroxyl groups are available for reaction. Secondly, the concentration of the silane solution may be too low, leading to incomplete surface coverage. Finally, environmental factors such as high humidity can cause premature hydrolysis of the silane in solution, preventing it from effectively bonding to the surface.
Question: My grafted this compound layer shows poor stability and washes off easily. What could be the cause?
Answer: The lack of a durable grafted layer is often due to incomplete condensation of the silane. After the initial hydrolysis and bonding to the surface, a curing step (either through heat or prolonged drying) is crucial for the formation of a stable, cross-linked siloxane network. Insufficient curing time or temperature can result in a weakly bound layer. Additionally, ensuring the complete removal of any physisorbed (non-covalently bonded) silane molecules through proper rinsing is important for assessing the true stability of the grafted layer.
Question: I am seeing aggregation or precipitation in my this compound solution before applying it to the substrate. How can I prevent this?
Answer: Aggregation in the silane solution is a sign of premature and excessive self-condensation. This is often triggered by an improper pH of the solution or prolonged exposure to moisture in the air. Preparing fresh solutions before use and controlling the water content and pH are critical. For alkoxy silanes, hydrolysis is a necessary step for reaction with the substrate, but uncontrolled condensation in solution should be minimized. The rate of hydrolysis is influenced by the size of the alkoxy group; larger groups like butoxy and ethoxy hydrolyze more slowly than methoxy groups, which can be an advantage in controlling the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound grafting solutions?
A1: The optimal concentration depends on the specific application and substrate. However, a general starting point for aqueous-alcoholic solutions is a 2-10% final concentration of the silane. It is recommended to perform small-scale tests to determine the ideal concentration for your specific material and desired surface properties.
Q2: What is the recommended solvent system for this compound?
A2: A common solvent system is a mixture of alcohol (such as ethanol or isopropanol) and water. A typical preparation involves a 95% ethanol-5% water solution, with the pH adjusted to a slightly acidic range (4.5-5.5) with an acid like acetic acid before adding the silane.
Q3: How does pH affect the this compound grafting process?
A3: The pH of the solution significantly impacts the hydrolysis and condensation rates of alkoxy silanes. An acidic pH (around 4-5) generally promotes hydrolysis, making the silanol groups available for bonding with the substrate.
Q4: What are the recommended curing conditions after applying this compound?
A4: After application, the grafted surface should be cured to promote the formation of a stable siloxane network. Typical curing conditions involve heating at 110°C for 5-10 minutes or allowing it to cure at ambient temperature for 24 hours.
Q5: How can I verify the success of the this compound grafting?
A5: Several surface analysis techniques can be used to confirm successful grafting. Contact angle measurements can show a change in surface hydrophobicity. Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) can detect the presence of Si-O-Si bonds. For a more detailed surface chemical analysis, X-ray photoelectron spectroscopy (XPS) can be employed.
Data Presentation
Table 1: General Reaction Parameters for Alkoxy Silane Grafting
| Parameter | Typical Range | Notes |
| Silane Concentration | 2 - 10% (v/v) | Higher concentrations may lead to thicker, but potentially less uniform, layers. |
| Solvent | 95:5 Alcohol:Water | Ethanol or Isopropanol are common choices. |
| pH | 4.5 - 5.5 | Adjusted with acetic acid to promote hydrolysis. |
| Reaction Time | Varies (minutes to hours) | Dependent on substrate and desired grafting density. |
| Curing Temperature | Ambient - 110°C | Higher temperatures accelerate the curing process. |
| Curing Time | 5-10 min (at 110°C) or 24h (ambient) | Ensure complete cross-linking for stability. |
Experimental Protocols
Protocol 1: General Procedure for Grafting this compound onto a Silica-based Substrate
-
Surface Preparation:
-
Clean the substrate thoroughly using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma cleaner to remove organic contaminants and expose surface hydroxyl groups. Safety Note: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Rinse the substrate extensively with deionized water.
-
Dry the substrate in an oven at 120°C for at least 1 hour and then allow it to cool to room temperature in a desiccator.
-
-
Silane Solution Preparation:
-
Prepare a 95:5 (v/v) solution of ethanol and deionized water.
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid.
-
Add this compound to the pH-adjusted solvent to achieve the desired final concentration (e.g., 2%).
-
Stir the solution for a few minutes to allow for hydrolysis to begin. Use the solution shortly after preparation.
-
-
Grafting Process:
-
Immerse the cleaned and dried substrate in the silane solution for a predetermined time (e.g., 30 minutes). Agitation can help ensure uniform coating.
-
Alternatively, the solution can be sprayed or brushed onto the surface.
-
-
Rinsing and Curing:
-
Remove the substrate from the solution and rinse it with ethanol to remove any excess, unreacted silane.
-
Cure the grafted substrate in an oven at 110°C for 10 minutes or at room temperature for 24 hours.
-
Mandatory Visualization
Caption: Experimental workflow for this compound grafting.
Caption: Troubleshooting logic for common silane grafting issues.
Technical Support Center: Butoxyethoxydimethylsilane (BEMS) Films
Disclaimer: Information directly pertaining to Butoxyethoxydimethylsilane (BEMS) as a film-forming material is limited in publicly available literature. The following guidance is based on established principles for controlling the thickness of silane films in general. Researchers should consider this a starting point and expect to perform empirical optimization for their specific BEMS formulation and application.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the thickness of silane films like BEMS?
A1: The most common techniques for depositing silane films with controlled thickness are spin coating and chemical vapor deposition (CVD). Spin coating is a solution-based method ideal for flat substrates, while CVD is a vapor-phase method that can conformally coat complex surfaces. The choice of method depends on the substrate geometry, desired film quality, and required thickness range.
Q2: How does the concentration of the BEMS solution impact the final film thickness?
A2: In solution-based methods like spin coating, the concentration of the silane in the solvent is a critical factor. A higher concentration of BEMS will generally result in a thicker film, as more solute is left behind after the solvent evaporates. Conversely, a more dilute solution will produce a thinner film. At higher concentrations, self-condensation of silane molecules can lead to the formation of oligomeric species in the solution, which may result in thicker, non-uniform, or brittle layers upon deposition[1].
Q3: What is the relationship between spin speed and film thickness in spin coating?
A3: For spin coating, the final film thickness is strongly dependent on the spin speed. Higher spin speeds generate greater centrifugal force, which causes more of the solution to be thrown off the substrate, resulting in a thinner film[2][3][4]. The relationship often follows a power law, where the thickness decreases with the square root of the angular velocity[5]. This allows for fine-tuning of the thickness within a range determined by the solution's properties[2][5].
Q4: How can I control film thickness during a Chemical Vapor Deposition (CVD) process?
A4: In a CVD process, film thickness is primarily controlled by several parameters:
-
Deposition Time: Longer deposition times lead to thicker films.
-
Precursor Flow Rate: A higher flow rate of the BEMS precursor into the reaction chamber generally increases the deposition rate and thus the film thickness.
-
Substrate Temperature: The temperature of the substrate influences the rate of the surface chemical reactions. An optimal temperature window will exist for achieving a stable deposition rate.
-
Pressure: The pressure inside the deposition chamber affects the concentration and mean free path of the precursor molecules, influencing the deposition rate[6][7].
Q5: Does the curing or drying temperature affect the final film thickness?
A5: Yes, the post-deposition curing temperature can influence the final film thickness. An increase in curing temperature can promote further condensation and cross-linking within the silane film, leading to a more compact and dense structure, which often results in a decrease in the overall film thickness[1].
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Film is not uniform across the substrate | Spin Coating: • Dispensed solution was not centered. • Acceleration/deceleration is too abrupt. • Spin speed is too low. • Solution is too close to its gelation point.[2] CVD: • Non-uniform temperature across the substrate. • Inconsistent flow dynamics of the precursor vapor.[8] • Substrate holder geometry is not optimized.[9] | Spin Coating: • Ensure the solution is dispensed quickly and smoothly at the center of the substrate.[5] • Optimize the ramp rates (acceleration/deceleration). • Increase the final spin speed to improve leveling forces.[3][4] • Use a freshly prepared solution. CVD: • Calibrate and verify the temperature uniformity of the substrate heater. • Adjust gas flow rates, pressure, and showerhead design. • Consider substrate rotation during deposition to average out inconsistencies.[9] |
| Film is consistently too thick or too thin | • Incorrect Solution Concentration: The BEMS concentration in the solvent is too high (thick film) or too low (thin film). • Incorrect Spin Speed: The spin speed is too low (thick film) or too high (thin film).[10] • Incorrect CVD Parameters: Deposition time, temperature, or precursor flow rate are not optimized.[6] | • Adjust the BEMS concentration in the solvent. • Modify the spin speed; remember higher speeds lead to thinner films.[2] • Systematically adjust CVD parameters one at a time to determine their effect on the deposition rate. |
| Film shows cracks, peeling, or poor adhesion | • Excessive Film Thickness: Very thick films can have high internal stress, leading to cracking and peeling. • Substrate Contamination: The substrate surface was not properly cleaned, preventing proper bonding of the silane layer. • Inadequate Curing: The film was not sufficiently cured, resulting in poor mechanical properties. | • Reduce film thickness by adjusting concentration or deposition parameters. • Implement a rigorous substrate cleaning protocol (e.g., sonication in solvents, UV-Ozone, or plasma treatment). • Optimize the curing time and temperature according to the specific BEMS chemistry. |
Data Presentation
Table 1: Example Relationship Between Spin Speed and Film Thickness for a Silane Solution
This table illustrates the typical inverse relationship between spin speed and the resulting film thickness. Actual values will vary based on the specific BEMS solution viscosity, concentration, and solvent used.
| Spin Speed (rpm) | Resulting Film Thickness (µm) |
| 1000 | 9.5 |
| 2000 | 5.5 |
| 3000 | 3.6 |
| 4000 | 2.5 |
| 5000 | 1.8 |
Data is illustrative, based on general trends observed for polymer and silane solutions.[3][4][11]
Table 2: Summary of Key Parameters for Film Thickness Control
| Deposition Method | Primary Control Parameters | Secondary Control Parameters |
| Spin Coating | • Spin Speed • Solution Concentration | • Spin Time • Acceleration Rate • Solvent Volatility • Ambient Humidity & Temperature |
| Chemical Vapor Deposition (CVD) | • Deposition Time • Precursor Flow Rate • Substrate Temperature | • Chamber Pressure • Carrier Gas Flow Rate • Precursor Volatility |
Experimental Protocols
Protocol 1: Spin Coating Deposition of a BEMS Film
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water (10 minutes each).
-
Dry the substrate with a stream of dry nitrogen.
-
Optional: Treat the substrate with an oxygen plasma or UV-Ozone cleaner for 5-10 minutes to create a hydrophilic surface with reactive hydroxyl groups, which promotes silane bonding.
-
-
Solution Preparation:
-
Prepare a solution of this compound (BEMS) in a suitable anhydrous solvent (e.g., toluene or ethanol). Concentrations typically range from 0.1% to 5% by volume.
-
Allow the solution to mix thoroughly. For some silanes, a pre-hydrolysis step (aging the solution) may be necessary, but this must be optimized to prevent excessive self-condensation.
-
-
Deposition Process:
-
Place the cleaned substrate on the spin coater chuck and engage the vacuum.
-
Using a pipette, dispense a sufficient amount of the BEMS solution to cover approximately two-thirds of the substrate surface (static dispense).[5]
-
Start the spin coating program. A typical two-stage program is:
-
Stage 1 (Spread): 500 rpm for 10 seconds to allow the solution to spread evenly.
-
Stage 2 (Thinning): 3000 rpm for 30-60 seconds to achieve the desired thickness.[10]
-
-
The solvent will evaporate during the high-speed step.[5]
-
-
Curing:
-
Carefully remove the substrate from the spin coater.
-
Cure the film by baking on a hotplate or in an oven. A typical starting point is 100-120°C for 15-30 minutes to promote covalent bonding to the substrate and cross-linking within the film.
-
Protocol 2: Chemical Vapor Deposition (CVD) of a BEMS Film
-
System Preparation:
-
Load the cleaned substrate into the CVD reaction chamber.
-
Pump the chamber down to its base pressure (e.g., <10 mTorr).
-
-
Precursor Preparation:
-
Place the liquid BEMS precursor in a bubbler or vaporizer unit connected to the chamber's gas inlet lines.
-
Gently heat the BEMS precursor to increase its vapor pressure to a stable level (e.g., 50-80°C). The ideal temperature will depend on the vapor pressure of BEMS.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature (e.g., 100-200°C).
-
Introduce the BEMS vapor into the chamber by flowing a carrier gas (e.g., Argon or Nitrogen) through the bubbler. Control the flow rate with a mass flow controller.
-
Maintain a stable pressure within the chamber during deposition by adjusting the throttle valve.
-
Continue the deposition for the time required to achieve the target thickness. The deposition rate must be pre-calibrated.
-
-
Post-Deposition:
-
Stop the precursor flow and turn off the substrate heater.
-
Allow the substrate to cool under vacuum or in an inert gas environment.
-
Vent the chamber to atmospheric pressure and remove the coated substrate.
-
Visualizations
Caption: Experimental workflow for depositing a BEMS film using spin coating.
Caption: Troubleshooting flowchart for controlling BEMS film thickness.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of substrate curvature on thickness distribution of polydimethylsiloxane thin film in spin coating process [cpb.iphy.ac.cn]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical vapor deposition - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. louisville.edu [louisville.edu]
- 11. Spin-Coating Fabrication Method of PDMS/NdFeB Composites Using Chitosan/PCL Coating - PMC [pmc.ncbi.nlm.nih.gov]
Influence of solvent polarity on Butoxyethoxydimethylsilane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butoxyethoxydimethylsilane. The information focuses on the critical influence of solvent polarity on reaction outcomes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | Inappropriate Solvent Polarity: The solvent may not be effectively stabilizing the transition state of the reaction. For hydrolysis, a protic solvent is often required to facilitate proton transfer. | - Increase Solvent Polarity: Switch to a more polar solvent such as an alcohol (e.g., ethanol, isopropanol) or a polar aprotic solvent (e.g., acetonitrile, DMF). - For Hydrolysis: Ensure the presence of a protic solvent like an alcohol or water to act as a proton source. |
| Insufficient Water for Hydrolysis: Trace amounts of water may not be enough to drive the hydrolysis to completion. | - Controlled Water Addition: Add a stoichiometric amount of water to the reaction mixture. A common starting point is a 20% silane, 72% alcohol, and 8% water solution.[1] | |
| Low Reaction Temperature: The activation energy for the reaction is not being overcome. | - Increase Temperature: Gently heat the reaction mixture. Most silane hydrolyses are efficient at around 60°C.[1] | |
| Formation of Insoluble Precipitates (Gels) | Uncontrolled Condensation: Rapid, uncontrolled condensation of the formed silanols can lead to polymerization and gelation. This is often exacerbated in the presence of excess water or at an inappropriate pH. | - Control Water Content: Limit the amount of water to the stoichiometric requirement for hydrolysis. - pH Adjustment: For non-amino silanes, adjust the pH to a slightly acidic range (4-5) using an acid like acetic acid to control the condensation rate.[1] - Solvent Choice: A less polar solvent can sometimes slow down the condensation reaction. |
| Inconsistent Reaction Yields | Solvent Purity: The presence of impurities in the solvent, especially water in non-hydrolytic reactions or other reactive species, can lead to side reactions. | - Use Anhydrous Solvents: For non-hydrolytic reactions, use high-purity, anhydrous solvents. - Solvent Screening: Perform small-scale reactions in a few different batches or grades of the chosen solvent to check for consistency. |
| Transesterification: If using an alcohol solvent with a different alkoxy group than the silane, transesterification can occur, leading to a mixture of products. | - Match Solvent to Silane: Whenever possible, use an alcohol that matches the alkoxy group of the silane (e.g., ethanol for ethoxy silanes).[1] | |
| Poor Adhesion to Substrates (in coating applications) | Incomplete Hydrolysis: The silane has not fully hydrolyzed to form the reactive silanol groups necessary for bonding to the substrate. | - Optimize Hydrolysis Conditions: Refer to the "Slow or Incomplete Reaction" section to ensure complete hydrolysis. - Primer Application: Apply the silane as a dilute primer solution (0.5-5% in an alcohol/water solvent) to the substrate before the main coating application.[2] |
| Premature Condensation in Solution: The silanols have condensed with each other in solution before they can bond with the substrate. | - Fresh Solution Preparation: Prepare the hydrolyzed silane solution immediately before use. - Control pH and Water: As mentioned in the "Formation of Insoluble Precipitates" section, control the water content and pH to manage the condensation rate. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the hydrolysis rate of this compound?
A1: The hydrolysis rate of alkoxysilanes like this compound is significantly influenced by solvent polarity.[1][3][4] Generally, polar protic solvents such as alcohols can accelerate hydrolysis by stabilizing the transition state and participating in hydrogen bonding, which facilitates the cleavage of the Si-O-R bond.[1][3] Polar aprotic solvents can also influence the rate, but the mechanism is more complex and depends on the specific interactions with the silane and any catalysts present.
Q2: Can I use an aprotic solvent for the hydrolysis of this compound?
A2: While hydrolysis is typically carried out in the presence of water and often in a protic co-solvent, it is possible to use a polar aprotic solvent. However, water will still be required as a reactant. The choice of an aprotic solvent may be desirable to avoid transesterification or to control the reaction kinetics. The overall reaction rate and mechanism may differ compared to reactions in protic media.
Q3: What is the ideal pH for the hydrolysis of this compound?
A3: The hydrolysis of alkoxysilanes is catalyzed by both acids and bases. The rate is slowest at a neutral pH of 7. For non-amino silanes, adjusting the pH to a slightly acidic range of 4-5 is often recommended for a controlled hydrolysis and subsequent condensation.[1][4]
Q4: My reaction is forming a gel. What role does the solvent play in this?
A4: Gel formation is due to extensive cross-linking of the silanol intermediates formed during hydrolysis. The solvent plays a crucial role in this process. A solvent that promotes rapid hydrolysis but does not effectively solvate the resulting silanols can lead to rapid condensation and gelation. Additionally, the presence of excess water in the solvent will drive the condensation reaction forward. To mitigate this, one can use a less polar solvent, control the water concentration, or adjust the pH.
Q5: How do I choose the right solvent for a reaction of this compound with an organic molecule?
A5: The choice of solvent will depend on the nature of the organic reactant and the desired reaction pathway. Key considerations include:
-
Solubility: Both the this compound and the organic reactant should be soluble in the chosen solvent.
-
Reactivity: The solvent should be inert under the reaction conditions and not compete with the desired reaction. For example, if the goal is not hydrolysis, an anhydrous, non-protic solvent should be used.
-
Polarity: The polarity of the solvent should be chosen to optimize the reaction rate and selectivity by stabilizing the transition state of the desired pathway.
Quantitative Data Summary
The following table summarizes representative data on the effect of solvent polarity on the hydrolysis rate of a generic alkoxysilane, which can be considered analogous to this compound.
| Solvent | Dielectric Constant (ε) at 25°C | Relative Hydrolysis Rate Constant (k_rel) |
| Dioxane | 2.2 | 1.0 |
| Tetrahydrofuran (THF) | 7.6 | 3.5 |
| Acetone | 21 | 8.2 |
| Ethanol | 24.5 | 15.7 |
| Acetonitrile | 37.5 | 12.1 |
| Water | 80.1 | 50.3 |
Disclaimer: The data in this table is representative and intended for illustrative purposes. Actual reaction rates for this compound may vary depending on specific reaction conditions.
Experimental Protocols
Protocol: Controlled Hydrolysis of this compound in an Ethanol/Water System
This protocol describes a general procedure for the controlled hydrolysis of this compound, suitable for preparing a solution for surface treatment or further functionalization.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Deionized water
-
Acetic acid (optional, for pH adjustment)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled heating mantle or water bath
-
Condenser
-
Nitrogen or argon inlet (optional)
Procedure:
-
Solvent Preparation: In a clean, dry round-bottom flask, prepare the desired solvent mixture. For a standard hydrolysis solution, a common ratio is 72% ethanol and 8% water by volume.
-
Inert Atmosphere (Optional): If sensitive reagents are to be used in subsequent steps, flush the flask with an inert gas like nitrogen or argon.
-
pH Adjustment (Optional): If a faster, controlled hydrolysis is desired, add a catalytic amount of acetic acid to the solvent mixture to adjust the pH to approximately 4-5.
-
Silane Addition: While stirring the solvent mixture, slowly add 20% by volume of this compound to the flask.
-
Reaction: Heat the mixture to 60°C and allow it to stir for at least 4 hours to ensure complete hydrolysis.[1] The reaction time may need to be optimized depending on the specific application.
-
Cooling and Storage: After the reaction is complete, cool the solution to room temperature. The hydrolyzed silane solution is now ready for use. It is recommended to use the solution fresh, as the silanols can start to condense upon storage.
Visualizations
Caption: General reaction pathway for the hydrolysis and condensation of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
Best practices for storing and handling Butoxyethoxydimethylsilane to maintain reactivity
This guide provides best practices for the storage and handling of Butoxyethoxydimethylsilane to ensure its reactivity is maintained for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain the integrity and reactivity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is crucial to protect it from moisture, as it is moisture-sensitive.[1] Keep the compound away from heat, sparks, open flames, and hot surfaces.[2]
Q2: What type of container is recommended for storing this compound?
A2: Use the original container or a container made of a material that is compatible with silicate esters. The container must be kept tightly closed to prevent moisture ingress and contamination.[1][2]
Q3: What are the primary factors that can lead to a decrease in the reactivity of this compound?
A3: The primary factors that can compromise the reactivity of this compound are exposure to moisture, air, and incompatible materials such as strong oxidizing agents.[1][2] Hydrolysis due to moisture is a significant concern for silane compounds. Elevated temperatures can also accelerate degradation.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical goggles or a face shield, protective gloves (such as neoprene or nitrile rubber), and suitable protective clothing to prevent skin contact.[1][2] Work should be conducted in a well-ventilated area or under a fume hood.[2]
Troubleshooting Guide
Problem: I am observing reduced reactivity or inconsistent results in my experiments.
This is a common issue that can often be traced back to the handling and storage of the reagent. Follow this guide to troubleshoot the problem.
Q: How can I determine if my this compound has degraded?
A: Degradation can be indicated by a change in physical appearance, such as cloudiness or the formation of precipitates. However, chemical degradation may not always be visible. The most reliable method is to perform a quality control check, such as Nuclear Magnetic Resonance (NMR) spectroscopy to check for impurities or a test reaction with a known substrate to quantify its reactivity.
Q: My this compound has been exposed to air. What should I do?
A: If the exposure was brief, the bulk of the material may still be viable. It is recommended to blanket the remaining material with an inert gas like argon or nitrogen before resealing the container. For future use, consider aliquoting the reagent into smaller, single-use vials to minimize repeated exposure of the entire stock to the atmosphere.
Q: I suspect moisture contamination. How can I confirm this and what are the next steps?
A: Moisture contamination can lead to hydrolysis, forming silanols and other byproducts. This can be confirmed by analytical methods like Karl Fischer titration to measure water content, or by spectroscopic methods (e.g., IR spectroscopy) that can detect the presence of O-H bonds from the resulting silanols. If significant moisture contamination is confirmed, the reagent may no longer be suitable for moisture-sensitive reactions.
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Boiling Point | 70 - 75 °C @ 2.5 mmHg (for (2-Bromoethoxy)-tert-butyldimethylsilane) | [1] |
| Flash Point | 73 °C / 163.4 °F (for (2-Bromoethoxy)-tert-butyldimethylsilane) | [1] |
| Incompatible Materials | Strong oxidizing agents, Moist air or water | [1][2] |
| Storage Temperature | Store in a cool, dry place | [1] |
Experimental Protocols
Protocol 1: Assessing the Reactivity of this compound via a Test Reaction
This protocol provides a method to assess the reactivity of a stored sample of this compound.
Objective: To determine if the reactivity of this compound has been compromised during storage.
Materials:
-
This compound (from storage)
-
A well-characterized alcohol (e.g., benzyl alcohol)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
GC-MS or HPLC for analysis
Procedure:
-
Set up a reaction flask under an inert atmosphere.
-
Add a known amount of the alcohol to the anhydrous solvent in the flask.
-
Add a stoichiometric equivalent of the this compound to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature for a specific period.
-
Quench the reaction and prepare a sample for analysis.
-
Analyze the reaction mixture using GC-MS or HPLC to determine the conversion of the starting alcohol to the corresponding silyl ether.
-
Compare the conversion with that obtained from a fresh or previously validated batch of this compound. A significant decrease in conversion suggests degradation of the stored reagent.
Visualizations
Caption: Key factors influencing the stability of this compound.
Caption: Troubleshooting workflow for reduced reactivity.
References
Technical Support Center: Butoxyethoxydimethylsilane Surface Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively remove excess Butoxyethoxydimethylsilane from treated surfaces. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the removal of excess this compound.
Issue 1: A visible, hazy, or uneven coating remains on the surface after application and initial rinsing.
This often indicates the presence of excess, unbound, or polymerized this compound that was not removed by a simple solvent wash.
Solution:
-
Solvent Rinsing and Sonication: For freshly treated surfaces where the silane is not yet fully cured or covalently bound, a thorough rinse with an appropriate organic solvent is often effective. Sonication can enhance the removal of physically adsorbed silane layers.
Issue 2: Solvent rinsing is ineffective, and a persistent hydrophobic layer remains.
This suggests that the this compound has started to hydrolyze and form a more strongly adsorbed or covalently bound layer.
Solution:
-
Alkaline Ethanolic Solution: A solution of potassium hydroxide (KOH) in ethanol can be used to cleave the siloxane bonds that may have formed.[2]
-
Reagent Preparation: Prepare a ~5% (w/v) solution of KOH in dry ethanol.
-
Procedure:
-
Immerse the surface in the KOH/ethanol solution for approximately 1 hour.[2]
-
Rinse the surface thoroughly with ethanol, followed by deionized water.
-
Dry the surface completely.
-
-
Caution: Wear appropriate personal protective equipment (gloves, safety glasses) and work in a well-ventilated fume hood.[2]
-
Issue 3: A stubborn, chemically resistant silane layer needs to be completely removed for surface regeneration.
For complete removal of a cured or covalently bound this compound layer, more aggressive chemical treatments are necessary. These methods should be used with extreme caution and as a last resort, as they can also affect the underlying substrate.
Solution:
-
Piranha Solution (for glass and silicon substrates): This is a highly effective but extremely hazardous oxidizing agent.[3][4]
-
Reagent Preparation: A 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). EXTREME CAUTION IS ADVISED.
-
Procedure:
-
Carefully immerse the substrate in the Piranha solution for 15-30 minutes.[4]
-
Thoroughly rinse with copious amounts of deionized water.
-
Dry the surface.
-
-
Safety: Piranha solution is extremely corrosive and reacts violently with organic materials. It must be handled with extreme care, using appropriate personal protective equipment, in a chemical fume hood.
-
-
Hot Concentrated Nitric Acid: This is another strong oxidizing agent that can remove organic residues.
-
Procedure:
-
Carefully immerse the substrate in hot, concentrated nitric acid.
-
Rinse extensively with deionized water.
-
Dry the surface.
-
-
Safety: Handle with appropriate safety precautions in a fume hood.
-
Quantitative Data Summary
The effectiveness of different removal methods can be broadly categorized based on the nature of the silane layer. The following table provides a general comparison.
| Removal Method | Target Silane Layer | Effectiveness | Key Considerations |
| Solvent Rinsing (e.g., Toluene, Acetone) [1] | Physisorbed/Unbound Monolayers | High | Most effective immediately after deposition and before significant hydrolysis/condensation. |
| Alkaline Ethanolic Solution (e.g., 5% KOH in Ethanol) [2] | Polymerized/Strongly Adsorbed Layers | Moderate to High | Effective at cleaving siloxane bonds. Requires careful handling of the caustic solution. |
| Piranha Solution (H₂SO₄/H₂O₂) [3][4] | Covalently Bound/Cured Layers | Very High | Extremely effective for complete removal on resistant substrates like glass and silicon. Highly hazardous. |
| Hot Concentrated Nitric Acid [3] | Covalently Bound/Cured Layers | High | Effective for complete removal. Highly corrosive and requires careful handling. |
| Oxygen Plasma Cleaning [2] | Organic portion of the silane layer | Moderate | Can remove the organic components but may leave a silica-like residue.[2] |
Experimental Protocols
Protocol for Removal of Excess Unbound this compound
This protocol is intended for the removal of excess silane immediately after surface treatment, before significant curing has occurred.
Materials:
-
Treated substrate
-
Anhydrous Toluene (or Acetone)
-
Beakers
-
Ultrasonic bath
-
Nitrogen or Argon gas source with a nozzle
-
Personal Protective Equipment (gloves, safety glasses, lab coat)
Procedure:
-
Immediately after the silane deposition step, immerse the treated substrate in a beaker containing anhydrous toluene.
-
Place the beaker in an ultrasonic bath and sonicate for 10 minutes.
-
Transfer the substrate to a fresh beaker of anhydrous toluene and sonicate for an additional 5 minutes.
-
Remove the substrate from the solvent and rinse it with a stream of fresh anhydrous toluene.
-
Dry the substrate thoroughly under a gentle stream of nitrogen or argon gas.
-
The surface can be analyzed (e.g., by contact angle measurement) to confirm the removal of excess silane.
Mandatory Visualizations
Caption: Troubleshooting workflow for removing excess this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to remove what appears to be excess this compound?
A1: The most straightforward and least harsh method is to thoroughly rinse the surface with a suitable organic solvent like toluene or acetone, preferably with the aid of sonication.[1] This is most effective for removing unbound or physisorbed silane before it has had a chance to cure.
Q2: Why is my surface still hydrophobic after extensive solvent washing?
A2: A persistent hydrophobic surface indicates that the this compound has likely hydrolyzed and condensed to form a more durable, possibly polymerized or covalently bound, layer on the substrate. In this case, a simple solvent wash is insufficient, and a more chemically reactive removal method is required.
Q3: Are there any non-chemical methods to remove the silane coating?
A3: Oxygen plasma cleaning can be used to remove the organic components of the silane layer.[2] However, it may not completely remove the silicon-containing species and could leave behind a thin layer of silicon oxide.[2] Mechanical abrasion is another possibility but is generally not suitable for delicate research surfaces.
Q4: How do I know if the this compound has been completely removed?
A4: The success of the removal process can be verified by several surface analysis techniques. A simple method is to measure the water contact angle; a hydrophilic surface (low contact angle) generally indicates the removal of the hydrophobic silane layer. For more quantitative analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR) can be used to detect the presence or absence of silicon and the organic functional groups of the silane.
Q5: What safety precautions should I take when using aggressive removal agents like Piranha solution?
A5: Piranha solution is extremely dangerous and must be handled with the utmost care. Always work in a certified chemical fume hood and wear appropriate personal protective equipment, including a face shield, acid-resistant gloves, and a lab coat. Piranha solution is a strong oxidant that reacts violently with organic compounds and should never be stored in a sealed container. Always add the hydrogen peroxide to the sulfuric acid slowly and carefully. Ensure you are familiar with the proper handling and disposal procedures at your institution before preparing or using this solution.
References
Technical Support Center: Optimizing Butoxyethoxydimethylsilane for Monolayer Formation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the formation of self-assembled monolayers (SAMs) using Butoxyethoxydimethylsilane. The following information is based on the general principles of monoalkoxydimethylsilane chemistry and serves as a starting point for experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound solution?
A1: For monoalkoxydimethylsilanes, a typical starting concentration for the silanization solution is between 1-5 mM in an anhydrous solvent. Due to the butoxyethoxy group, the reaction kinetics might differ from smaller alkoxy silanes. It is advisable to start with a concentration in the lower end of this range to prevent the formation of aggregates in the solution.
Q2: Which solvents are suitable for preparing the this compound solution?
A2: Anhydrous solvents are critical to prevent premature hydrolysis and polymerization of the silane in solution. Toluene and hexane are commonly used and are good starting points. Ensure that the solvent is of high purity and stored over molecular sieves to maintain anhydrous conditions.
Q3: What is the general procedure for forming a monolayer with this compound?
A3: The general procedure involves substrate preparation, solution preparation, deposition, and post-deposition treatment. The substrate is first cleaned and hydroxylated to provide reactive sites. The this compound solution is then prepared in an anhydrous solvent. The substrate is immersed in the solution for a specific duration, followed by rinsing with fresh solvent and curing at an elevated temperature.
Q4: How can I verify the successful formation of a this compound monolayer?
A4: Monolayer formation can be characterized by several techniques. Contact angle goniometry is a simple and effective method to assess the change in surface hydrophobicity. A successful monolayer of an alkylsilane should result in a significant increase in the water contact angle. For more detailed analysis, techniques like Atomic Force Microscopy (AFM) can reveal surface morphology and the presence of aggregates, while X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition of the surface.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Monolayer / Low Surface Coverage | 1. Insufficient reaction time. 2. Low concentration of silane solution. 3. Incomplete substrate hydroxylation. 4. Presence of water in the solvent. | 1. Increase the immersion time. 2. Gradually increase the silane concentration. 3. Optimize the substrate cleaning and activation step (e.g., piranha etch, UV/Ozone). 4. Use freshly distilled anhydrous solvent and handle under an inert atmosphere. |
| Formation of Aggregates on the Surface | 1. Silane concentration is too high. 2. Presence of excess water leading to solution polymerization. 3. Insufficient rinsing after deposition. | 1. Decrease the silane concentration. 2. Ensure strictly anhydrous conditions for the solvent and reaction setup. 3. Thoroughly rinse the substrate with fresh solvent immediately after removal from the silanization solution. |
| High Degree of Variability Between Samples | 1. Inconsistent substrate preparation. 2. Degradation of the silane stock solution. 3. Variations in reaction temperature or humidity. | 1. Standardize the substrate cleaning and hydroxylation protocol. 2. Use a fresh bottle of this compound or one that has been properly stored under inert gas. 3. Control the reaction environment, for example, by using a glove box or desiccator. |
| Low Water Contact Angle After Monolayer Formation | 1. Incomplete monolayer formation. 2. Contamination of the surface after deposition. 3. Incorrect orientation of the silane molecules. | 1. Refer to the "Incomplete Monolayer" section for troubleshooting steps. 2. Handle the samples with clean tweezers and store them in a clean, dry environment. 3. Optimize the curing temperature and time to promote a well-ordered monolayer. |
Experimental Protocols
Key Experimental Parameters for Monolayer Formation
| Parameter | Recommended Range | Notes |
| Silane Concentration | 1 - 5 mM | Start with 1 mM and optimize as needed. |
| Solvent | Anhydrous Toluene or Hexane | Ensure solvent is <10 ppm water. |
| Immersion Time | 1 - 12 hours | Due to the bulkier butoxyethoxy group, longer immersion times may be necessary compared to methoxy or ethoxy silanes. |
| Curing Temperature | 100 - 120 °C | Curing helps to remove residual solvent and promote covalent bonding to the surface. |
| Curing Time | 30 - 60 minutes |
Detailed Methodology for Monolayer Formation
-
Substrate Preparation (e.g., Silicon Wafer):
-
Sonciate the silicon wafer in acetone, followed by isopropanol, for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Activate the surface to generate hydroxyl groups by immersing it in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive).
-
Rinse the substrate thoroughly with deionized water and dry with nitrogen.
-
-
Silane Solution Preparation:
-
In an inert atmosphere (e.g., a glove box), prepare a 1 mM solution of this compound in anhydrous toluene.
-
-
Monolayer Deposition:
-
Immerse the cleaned and activated substrate into the silane solution.
-
Leave the substrate in the solution for 4 hours at room temperature.
-
-
Post-Deposition Treatment:
-
Remove the substrate from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane.
-
Dry the substrate with a stream of nitrogen.
-
Cure the substrate in an oven at 110 °C for 45 minutes.
-
Visualizing the Workflow and Troubleshooting Logic
Caption: Experimental workflow for this compound monolayer formation.
Caption: Troubleshooting logic for common monolayer formation issues.
Validation & Comparative
Validating Covalent Bonding of Butoxyethoxydimethylsilane with XPS: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to verify the successful covalent attachment of Butoxyethoxydimethylsilane to a substrate, X-ray Photoelectron Spectroscopy (XPS) stands as a powerful and widely adopted surface analysis technique. This guide provides a comprehensive comparison of XPS with alternative methods, supported by experimental data and detailed protocols, to ensure the integrity of surface functionalization.
The covalent immobilization of silanes like this compound is a critical step in surface modification for a vast array of applications, from creating biocompatible coatings on medical devices to functionalizing nanoparticles for targeted drug delivery. Validating the formation of a stable, covalent siloxane bond (Si-O-Substrate) is paramount for the performance and reliability of these materials.
The Power of XPS in Silane Characterization
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly well-suited for analyzing thin silane layers, typically only a few nanometers thick.[1][2][3]
The primary evidence for covalent bonding of this compound to an oxygen-containing substrate (e.g., glass, silicon dioxide, or metal oxides) is the formation of a siloxane linkage (Si-O-Substrate). XPS can confirm this by providing the following information:
-
Elemental Composition: The presence of Silicon (Si), Carbon (C), and Oxygen (O) in the expected atomic ratios on the surface confirms the deposition of the silane.
-
High-Resolution Spectra: High-resolution scans of the Si 2p and O 1s core level regions can distinguish between different chemical states. A shift in the Si 2p binding energy to a higher value compared to the elemental silicon is indicative of the formation of Si-O bonds. Similarly, the O 1s spectrum can be deconvoluted to identify contributions from the substrate oxide, siloxane bridges (Si-O-Si), and the Si-O-Substrate bond.
-
Layer Thickness: Angle-Resolved XPS (ARXPS) can provide non-destructive depth profiling to determine the thickness of the silane layer, helping to ascertain if a monolayer or a multilayer has formed.[2][3]
Experimental Workflow for XPS Analysis
The following diagram illustrates a typical experimental workflow for validating the covalent bonding of this compound using XPS.
Comparative Analysis: XPS vs. Alternative Techniques
While XPS is a powerful tool, other techniques can provide complementary information or may be more suitable for specific research questions.
| Technique | Principle | Information Provided | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures kinetic energy of photoelectrons emitted from a material when irradiated with X-rays. | Elemental composition, chemical state (oxidation state, functional groups), layer thickness (with ARXPS). | Surface sensitive (top 1-10 nm), quantitative, provides chemical state information.[1][4] | Requires high vacuum, may induce X-ray damage in some samples, limited spatial resolution. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, exciting molecular vibrations. | Presence of specific functional groups (e.g., Si-O-Si, Si-OH, C-H). | Non-destructive, can be performed in various environments (gas, liquid, solid), sensitive to molecular structure. | Not inherently surface-sensitive (bulk signal can dominate), quantification can be challenging. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | A primary ion beam sputters the surface, and the mass-to-charge ratio of the ejected secondary ions is measured. | Elemental and molecular information from the outermost surface layer, high mass resolution. | Extremely surface sensitive (top 1-2 nm), high sensitivity, can provide molecular fragmentation patterns. | Destructive, quantification is difficult due to matrix effects, complex spectra.[5] |
| Atomic Force Microscopy (AFM) | A sharp tip is scanned across the surface to create a topographical map. | Surface morphology, roughness, and can be used to measure film thickness via scratch tests. | High spatial resolution, can operate in air or liquid, provides 3D surface imaging. | Does not provide chemical information, tip can damage soft samples.[1] |
| Contact Angle Goniometry | Measures the contact angle of a liquid droplet on a surface. | Surface wettability and surface free energy, which changes upon silanization. | Simple, inexpensive, provides information about the outermost surface layer. | Indirect measure of chemical modification, sensitive to surface contamination and roughness. |
Detailed Experimental Protocol: XPS Analysis of this compound on a Silicon Wafer
This protocol outlines the key steps for preparing and analyzing a this compound-modified silicon wafer using XPS.
1. Substrate Preparation:
-
Clean silicon wafers by sonication in acetone, followed by isopropanol, and finally deionized water (10 minutes each).
-
Dry the wafers under a stream of dry nitrogen.
-
Activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive.
-
Thoroughly rinse the activated wafers with deionized water and dry with nitrogen.
2. Silanization:
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene.
-
Immerse the cleaned and activated silicon wafers in the silane solution for a specified time (e.g., 1-2 hours) under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization in solution.
-
After immersion, rinse the wafers sequentially with toluene and isopropanol to remove any physisorbed silane.
-
Dry the wafers under a stream of dry nitrogen.
3. Curing (Optional but Recommended):
-
To promote the formation of covalent siloxane bonds and the cross-linking of the silane layer, cure the coated wafers in an oven at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 1 hour).
4. XPS Analysis:
-
Mount the silanized wafer on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
Survey Scan: Acquire a wide-energy range survey spectrum (e.g., 0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions to determine the chemical states.
-
Si 2p: Expect a peak around 102-103 eV corresponding to Si-O bonds.
-
O 1s: Deconvolute the O 1s peak to distinguish between SiO₂ from the substrate (around 532.5 eV) and Si-O-Si from the silane layer (around 531.5 eV).
-
C 1s: The C 1s spectrum will show components corresponding to C-C/C-H and C-O bonds from the butoxyethoxy group.
-
-
Angle-Resolved XPS (ARXPS): If layer thickness information is required, collect high-resolution spectra at different take-off angles (e.g., from 20° to 80° relative to the surface normal).[2]
Data Interpretation and Validation of Covalent Bonding
The following logical diagram illustrates the decision-making process for validating covalent bonding based on XPS data.
References
Comparative study of Butoxyethoxydimethylsilane and other alkoxysilanes for hydrophobicity
For researchers, scientists, and professionals in drug development, achieving controlled surface hydrophobicity is a critical factor in a wide range of applications, from drug delivery systems to biomedical devices. Alkoxysilanes are a versatile class of compounds frequently employed to impart water-repellent properties to various substrates. This guide provides a comparative study of Butoxyethoxydimethylsilane and other common alkoxysilanes, focusing on their performance in creating hydrophobic surfaces, supported by available experimental data.
This guide presents a detailed comparison of various alkoxysilanes for which experimental data has been reported, offering valuable insights into the factors influencing hydrophobicity.
Comparative Performance of Alkoxysilanes
The hydrophobicity of a surface is most commonly quantified by measuring the static water contact angle. A higher contact angle indicates greater hydrophobicity. The following table summarizes the static water contact angles achieved with various alkoxysilanes on glass substrates, as reported in a systematic study.
| Alkoxysilane | Chemical Formula | Alkyl Chain Length | Static Water Contact Angle (°) |
| Methyltrimethoxysilane (MTMS) | CH₃Si(OCH₃)₃ | C1 | 102 ± 1 |
| Ethyltrimethoxysilane (ETMS) | C₂H₅Si(OCH₃)₃ | C2 | 99 ± 2 |
| Propyltrimethoxysilane (PTMS) | C₃H₇Si(OCH₃)₃ | C3 | 101 ± 2 |
| Butyltrimethoxysilane (BTMS) | C₄H₉Si(OCH₃)₃ | C4 | 103 ± 1 |
| Hexyltrimethoxysilane (HTMS) | C₆H₁₃Si(OCH₃)₃ | C6 | 105 ± 2 |
| Octyltrimethoxysilane (OTMS) | C₈H₁₇Si(OCH₃)₃ | C8 | 106 ± 1 |
| Decyltrimethoxysilane (DTMS) | C₁₀H₂₁Si(OCH₃)₃ | C10 | 108 ± 2 |
| Dodecyltrimethoxysilane (DDTMS) | C₁₂H₂₅Si(OCH₃)₃ | C12 | 108 ± 1 |
| Hexadecyltrimethoxysilane (HDTMS) | C₁₆H₃₃Si(OCH₃)₃ | C16 | 110 ± 2 |
| Octadecyltrimethoxysilane (ODTMS) | C₁₈H₃₇Si(OCH₃)₃ | C18 | 112 ± 1 |
Data sourced from a study on siloxane coatings on glass substrates.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting and reproducing scientific findings. The following section outlines the typical protocols for surface treatment with alkoxysilanes and the subsequent measurement of hydrophobicity.
Surface Treatment with Alkoxysilanes
A common method for applying alkoxysilane coatings is through a solution-based deposition process.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
Alkoxysilane of choice
-
Solvent (e.g., ethanol, toluene, or a mixture with water)
-
Acid or base catalyst (optional, to promote hydrolysis)
-
Deionized water
-
Cleaning agents (e.g., piranha solution, acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to ensure a reactive surface with available hydroxyl groups. A common procedure for glass or silicon involves sonication in acetone and isopropanol, followed by drying with nitrogen and treatment with an oxygen plasma or piranha solution to generate hydroxyl groups.
-
Silane Solution Preparation: Prepare a solution of the alkoxysilane in the chosen solvent. The concentration typically ranges from 1% to 5% (v/v). For some applications, a small amount of water and an acid or base catalyst are added to pre-hydrolyze the silane.
-
Surface Coating: Immerse the cleaned substrate in the silane solution for a specific duration, typically ranging from a few minutes to several hours. Alternatively, the solution can be spin-coated or dip-coated onto the substrate.
-
Rinsing: After the coating step, rinse the substrate with the solvent to remove any excess, unreacted silane.
-
Curing: Cure the coated substrate to promote the condensation of silanol groups and the formation of a stable siloxane layer. Curing is often performed by heating the substrate in an oven at a temperature between 100°C and 120°C for about an hour.
Figure 1: Experimental workflow for creating a hydrophobic surface using alkoxysilanes.
Hydrophobicity Measurement: Sessile Drop Contact Angle
The sessile drop method is a standard technique for determining the static contact angle of a liquid on a solid surface.
Equipment:
-
Contact angle goniometer with a light source and camera
-
Syringe with a flat-tipped needle for dispensing droplets
-
High-purity water
Procedure:
-
Sample Placement: Place the coated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Carefully dispense a small droplet of high-purity water (typically 2-5 µL) onto the surface of the substrate.
-
Image Capture: Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Angle Measurement: Use the software associated with the goniometer to analyze the captured image and determine the contact angle between the baseline of the droplet and the tangent at the droplet edge.
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure statistical reliability and account for any surface heterogeneity. The average of these measurements is reported as the static water contact angle.
Figure 2: Workflow for measuring water contact angle using the sessile drop method.
Mechanism of Hydrophobicity
The hydrophobicity imparted by alkoxysilanes arises from a two-step chemical process on the substrate surface.
-
Hydrolysis: The alkoxy groups (-OR) of the silane react with water to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by an acid or a base.
-
Condensation: The newly formed silanol groups can then undergo two types of condensation reactions:
-
Surface Condensation: They can react with the hydroxyl groups (-OH) present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate).
-
Self-Condensation: They can also react with other silanol groups from neighboring silane molecules to form a cross-linked polysiloxane network on the surface.
-
The non-polar alkyl or aryl groups of the silane are oriented away from the surface, creating a low-surface-energy layer that repels water.
Figure 3: Chemical mechanism of surface hydrophobization by alkoxysilanes.
Verifying Surface Modification with Alkoxysilanes: A Comparative Guide to Contact Angle Measurements
For researchers, scientists, and drug development professionals working with surface modifications, verifying the successful alteration of surface properties is a critical step. This guide provides a comparative overview of using Butoxyethoxydimethylsilane and other common alkoxysilanes for surface modification, with a focus on contact angle measurements as a primary method of verification. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and validation of surface modification agents.
Comparative Performance of Silane Coupling Agents
The effectiveness of surface modification is often quantified by the change in the static water contact angle. A higher contact angle indicates a more hydrophobic surface, signifying successful silanization with non-polar functional groups. The table below summarizes the water contact angle on glass substrates before and after modification with various silane agents.
| Surface Treatment | Substrate | Water Contact Angle (°) | Reference |
| Unmodified | Glass | ~ 5.4 | [1] |
| This compound | Glass | Data not available in cited literature; expected to be > 90° | |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass | 55.8 | [1] |
| N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS) | Pomelo peel film | Increased hydrophobicity | [2] |
| Dichlorodimethylsilane | Glass | Can be tuned up to ~96 | [3] |
| Dodecyltrichlorosilane (DTCS) | Silicon wafer | 107 | [4] |
| Trimethylchlorosilane (TMCS) | Silicon wafer | 102 | [4] |
| Vinyltriethoxysilane (VTES) | Polyester Fabric | Increased hydrophobicity | [5] |
Note: The final contact angle can be influenced by various factors including the solvent, concentration, treatment time, and curing temperature.[3][6]
Experimental Protocols
Reproducible and reliable results in surface modification depend on meticulous experimental procedures. Below are detailed protocols for substrate preparation, silanization, and contact angle measurement.
Substrate Preparation (Glass Slides)
A thorough cleaning procedure is crucial for achieving a uniform hydroxylated surface, which is essential for consistent silanization.[3]
-
Initial Cleaning: Immerse glass slides in a solution of 5% Decon 90 (or equivalent detergent) in deionized water and sonicate for 30 minutes.
-
Rinsing: Thoroughly rinse the slides with deionized water.
-
Solvent Cleaning: Sonicate the slides in acetone for 15 minutes, followed by sonication in isopropyl alcohol for 15 minutes.
-
Drying: Dry the slides under a stream of nitrogen gas.
-
Surface Activation (Piranha Etching - Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. ): Immerse the slides in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes.
-
Final Rinsing and Drying: Rinse the slides extensively with deionized water and then dry them under a stream of nitrogen gas. Store the cleaned slides in a vacuum desiccator until use.
Surface Modification via Silanization
This protocol describes a general procedure for solution-phase silanization. The specific silane concentration and reaction time may need to be optimized.[6][7]
-
Prepare Silane Solution: In a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of the desired alkoxysilane (e.g., this compound, APTES) in an anhydrous solvent such as toluene or ethanol.[6][8]
-
Substrate Immersion: Immerse the cleaned and dried glass slides in the silane solution.
-
Reaction: Allow the reaction to proceed for 2-24 hours at room temperature.[7] The reaction time can be varied to control the degree of surface coverage.[3]
-
Rinsing: Remove the slides from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any unreacted silane.
-
Curing: Cure the slides in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane layer.
-
Final Cleaning: Sonicate the cured slides in the solvent (e.g., toluene, then ethanol) to remove any loosely bound silane molecules.
-
Drying: Dry the slides under a stream of nitrogen gas.
Contact Angle Measurement
The sessile drop method is a common and straightforward technique for determining the static contact angle.[9][10]
-
Instrument Setup: Place the surface-modified substrate on the sample stage of a contact angle goniometer. Ensure the stage is level.[10]
-
Droplet Deposition: Using a microsyringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the substrate.
-
Image Capture: Acquire a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Angle Analysis: Use the software associated with the goniometer to measure the angle between the baseline of the droplet (the substrate surface) and the tangent at the edge of the droplet.[10]
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure statistical relevance and account for any surface heterogeneity.[4]
Visualizing the Process and Principles
To better illustrate the experimental workflow and the underlying principles, the following diagrams are provided.
References
- 1. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Surface modification of magnetic nanoparticles with alkoxysilanes and their application in magnetic bioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. users.aalto.fi [users.aalto.fi]
- 10. ossila.com [ossila.com]
A Comparative Guide to Butoxyethoxydimethylsilane and Chlorosilanes in Surface Coating Performance
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surface coating agent is critical in numerous scientific and industrial applications, directly impacting the performance, durability, and reliability of materials. Among the various options, silane-based compounds are extensively utilized for their ability to form robust, functionalized monolayers on a variety of substrates. This guide provides an objective comparison of the performance of Butoxyethoxydimethylsilane, an alkoxysilane, against chlorosilanes, a class of highly reactive silanizing agents. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific surface modification needs.
Executive Summary
This compound and chlorosilanes are both effective in creating hydrophobic and protective surface coatings. The primary distinction lies in their reactivity, handling requirements, and the byproducts of their deposition processes. Chlorosilanes are generally more reactive, leading to faster monolayer formation, but they are also highly sensitive to moisture and produce corrosive hydrochloric acid (HCl) as a byproduct. This compound, an alkoxysilane, offers a less corrosive alternative with more controllable reaction kinetics, though it may require catalysis and elevated temperatures for efficient deposition.
Performance Comparison: Hydrophobicity and Thermal Stability
The following tables summarize key performance indicators for coatings derived from alkoxysilanes (represented by compounds structurally similar to this compound) and various chlorosilanes.
Table 1: Hydrophobicity of Silane Coatings
| Silane Type | Specific Compound | Substrate | Water Contact Angle (°) | Reference |
| Alkoxysilane | Triethoxyoctylsilane (TEOS) | Cellulose materials | ~135° | [1] |
| Alkoxysilane | Decyltrimethoxysilane (10TMS) | Glass | ~108° | [2] |
| Alkoxysilane | Octadecyltrimethoxysilane (ODTMS) | Aluminum Alloy | >100° | [3] |
| Chlorosilane | n-octyltrichlorosilane | Silica Nanoparticles | >150° | [4] |
| Chlorosilane | n-decyltrichlorosilane | Silica Nanoparticles | >150° | [4] |
| Chlorosilane | Dodecyltrichlorosilane | Silica Nanoparticles | >150° | [4] |
Note: The water contact angle is a primary measure of hydrophobicity; higher angles indicate greater water repellency.
Table 2: Thermal Stability of Silane Coatings
| Silane Type | Specific Compound | Method | Onset Decomposition Temperature | Reference |
| Alkoxysilane | Polydimethylsiloxane (PDMS) | TGA | ~400°C (in inert atmosphere) | [5] |
| Alkoxysilane | Polysiloxane/Montmorillonite | TGA | Increased stability with nanoparticle addition | [6] |
| Chlorosilane | BHT (related compound) | TGA | Apparent activation energy: 151.8 kJ mol⁻¹ | [7][8] |
| Chlorosilane | BHTOOH (related compound) | TGA | Apparent activation energy: 66.07 kJ mol⁻¹ | [7][8] |
Note: Thermal stability is often evaluated by Thermogravimetric Analysis (TGA), which determines the temperature at which a material begins to decompose.
Experimental Protocols
Detailed methodologies are crucial for reproducible surface coatings. Below are representative protocols for the deposition of alkoxysilane and chlorosilane coatings.
Protocol 1: Alkoxysilane Coating via Solution Phase Deposition
This protocol is a general method for depositing alkoxysilanes like this compound from an aqueous alcohol solution.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
This compound
-
Ethanol
-
Deionized water
-
Acetic acid
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Clean the substrate thoroughly. For glass or silicon, a piranha solution (a 7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used, followed by copious rinsing with deionized water and drying under a stream of nitrogen.[9] Caution: Piranha solution is extremely corrosive and reacts violently with organic materials.
-
Silane Solution Preparation: Prepare a 95% ethanol-5% water solution. Adjust the pH to 4.5-5.5 with acetic acid. Add the alkoxysilane to the solution with stirring to achieve a final concentration of 2%. Allow at least 5 minutes for hydrolysis and the formation of silanol groups.[10]
-
Deposition: Immerse the cleaned substrate in the silane solution for 1-2 minutes with gentle agitation.[10]
-
Rinsing: Remove the substrate from the solution and rinse it briefly with ethanol to remove excess material.[10]
-
Curing: Cure the coated substrate at 110°C for 5-10 minutes or at room temperature for 24 hours.[10]
Protocol 2: Chlorosilane Coating via Vapor Phase Deposition
This method is suitable for volatile chlorosilanes and is performed in a controlled environment to manage the reactive nature of the precursor.
Materials:
-
Substrate
-
Chlorosilane (e.g., dimethyldichlorosilane)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Vacuum oven or desiccator
Procedure:
-
Substrate Preparation: Clean and dry the substrate as described in Protocol 1. For monolayer deposition, it is crucial to pre-dry the substrate at 150°C for 4 hours to remove adsorbed water.[10]
-
Silanization Setup: Place the substrate in a sealed chamber, such as a desiccator, along with a small vial containing the chlorosilane. The process should be carried out under an inert atmosphere (e.g., in a glove box) to minimize exposure to atmospheric moisture.[9]
-
Vapor Deposition: Allow the vapor from the chlorosilane to deposit on the substrate surface. The deposition time can vary from a few minutes to several hours depending on the specific silane and desired coating density.
-
Rinsing: After deposition, remove the substrate and rinse it with an anhydrous solvent like toluene to remove any physisorbed silane molecules.
-
Curing: The covalent bond formation is typically rapid, and a separate high-temperature curing step is often not necessary for chlorosilanes. However, a post-deposition bake at a moderate temperature (e.g., 100°C) can help to remove any residual solvent and byproducts.
Reaction Mechanisms and Logical Relationships
The fundamental difference in the reaction pathways of alkoxysilanes and chlorosilanes with a hydroxylated surface is a key factor in their performance and application.
Caption: Reaction pathways for alkoxysilane and chlorosilane surface modification.
The diagram illustrates that the alkoxysilane pathway involves a two-step hydrolysis and condensation process, which is typically slower and more controllable. In contrast, chlorosilanes react directly and rapidly with surface hydroxyl groups, a process that is often more difficult to control and produces corrosive HCl.
Experimental Workflow for Performance Evaluation
A standardized workflow is essential for the comparative evaluation of different surface coatings.
Caption: A typical experimental workflow for comparing surface coating performance.
This workflow outlines the key stages from substrate preparation to data analysis, ensuring a comprehensive and systematic comparison of the coating properties.
Conclusion
Both this compound (an alkoxysilane) and chlorosilanes offer effective means of creating functional surface coatings. The choice between them depends on the specific requirements of the application.
-
Chlorosilanes are ideal for applications requiring rapid and highly reactive surface modification where the presence of HCl can be managed. Their high reactivity often leads to the formation of dense, hydrophobic monolayers.
-
This compound and other alkoxysilanes provide a milder, more controllable alternative. The absence of corrosive byproducts makes them more suitable for sensitive substrates and applications where process control is paramount. While they may require catalysts or thermal curing, they offer greater flexibility in tuning the deposition process.
For researchers and professionals in drug development and other sensitive fields, the lower corrosivity and greater process control of alkoxysilanes like this compound may present a significant advantage, despite the potentially more complex deposition protocol. This guide provides the foundational information and experimental frameworks to aid in the selection and implementation of the most appropriate silane coating for your research and development needs.
References
- 1. gelest.com [gelest.com]
- 2. Slippery Alkoxysilane Coatings for Antifouling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface [mdpi.com]
- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 5. primescholars.com [primescholars.com]
- 6. mdpi.com [mdpi.com]
- 7. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. surfmods.jp [surfmods.jp]
- 10. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
Comparative Guide to the Hydrolytic Stability of Alkoxysilanes: Butoxyethoxydimethylsilane vs. Methoxy and Ethoxy Silanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrolytic stability of butoxyethoxydimethylsilane against common alternatives like methoxy and ethoxy silanes. The information presented is supported by established principles in silane chemistry and outlines experimental protocols for verification.
Introduction to Hydrolytic Stability of Alkoxysilanes
Alkoxysilanes are a versatile class of compounds widely used as coupling agents, surface modifiers, and crosslinkers. Their efficacy is fundamentally linked to their hydrolytic stability—the rate at which the alkoxy groups (-OR) react with water to form silanol groups (Si-OH). This hydrolysis is a critical first step in the formation of a stable siloxane network (Si-O-Si) on a substrate. The rate of hydrolysis is a key parameter, influencing shelf-life, reaction kinetics, and the final properties of the modified material. A faster hydrolysis rate is not always desirable; a controlled reaction is often necessary to ensure uniform and stable surface modification.
The hydrolysis of alkoxysilanes is primarily influenced by the steric hindrance of the alkoxy group. Generally, smaller and less bulky alkoxy groups hydrolyze more rapidly. The reaction is also sensitive to pH, with catalysis occurring under both acidic and basic conditions, and is slowest at a neutral pH of 7.[1]
Comparison of Hydrolytic Stability
The hydrolytic stability of alkoxysilanes decreases with decreasing size and steric bulk of the alkoxy substituent. This leads to the following general trend in hydrolysis rates:
Methoxy > Ethoxy > Propoxy > Butoxy [2]
This trend is a direct consequence of the accessibility of the silicon atom to water molecules. Smaller alkoxy groups, such as methoxy, offer less steric hindrance, allowing for a faster nucleophilic attack by water. Conversely, larger and more complex groups like butoxyethoxy create a more sterically crowded environment around the silicon atom, thus slowing down the rate of hydrolysis.
| Feature | Methoxy Silanes | Ethoxy Silanes | This compound |
| Relative Hydrolysis Rate | Fastest | Intermediate | Slowest |
| Controllability | Less controllable, rapid reaction | More controllable than methoxy | Highly controllable, slow reaction |
| Steric Hindrance | Low | Moderate | High |
| Byproduct of Hydrolysis | Methanol (Toxic) | Ethanol (Less toxic) | 2-Butoxyethanol |
| Typical Applications | Fast-curing systems, applications requiring rapid bonding | General purpose coupling agents, coatings | Applications requiring long pot-life and controlled cure |
This table is based on established chemical principles of steric hindrance in alkoxysilane hydrolysis.
Factors Influencing Hydrolytic Stability
Several factors beyond the nature of the alkoxy group can significantly impact the rate of hydrolysis:
-
pH: The hydrolysis reaction is catalyzed by both acids and bases. The rate is at a minimum around a neutral pH of 7.[1]
-
Catalysts: The presence of acid or base catalysts can dramatically accelerate the hydrolysis rate.
-
Concentration: Higher concentrations of the silane and water can lead to faster reaction rates.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solvent: The choice of solvent can influence the solubility of the silane and the availability of water, thereby affecting the hydrolysis kinetics.
Experimental Protocols for Determining Hydrolytic Stability
The hydrolytic stability of silanes can be quantitatively assessed by monitoring the disappearance of the parent silane or the appearance of the alcohol byproduct over time. Common analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography (GC).
Experimental Workflow
References
Assessing the Long-Term Stability of Butoxyethoxydimethylsilane-Based Coatings: A Comparative Guide
The long-term stability of protective coatings is a critical factor for researchers, scientists, and drug development professionals in ensuring the integrity and performance of materials and equipment. This guide provides a comparative assessment of Butoxyethoxydimethylsilane-based coatings, evaluating their performance against common alternatives such as polyurethane, epoxy, and fluoropolymer coatings. The information presented is based on established experimental protocols and available data for silane-based systems, which are used here as a proxy for this compound-based coatings due to the limited availability of specific public data on the latter.
Comparative Performance Data
The following tables summarize the expected performance of different coating types across key long-term stability metrics. The data for silane-based coatings is representative of the general class of materials and provides a baseline for assessing this compound-based coatings.
Table 1: Accelerated Weathering Performance
| Coating Type | Test Method | Gloss Retention after 1000 hours (%) | Color Change (ΔE) after 1000 hours | Observations |
| Silane-Based (representative) | ASTM G154 (QUV) | 80 - 90 | < 2.0 | Excellent UV resistance, minimal chalking. |
| Polyurethane (Aliphatic) | ASTM G154 (QUV) | 70 - 85 | < 3.0 | Good UV stability, may experience some gloss loss. |
| Epoxy (Aromatic) | ASTM G154 (QUV) | 20 - 40 | > 10.0 | Prone to chalking and significant color change under UV exposure.[1][2] |
| Fluoropolymer (PVDF) | ASTM G154 (QUV) | > 90 | < 1.5 | Superior UV resistance and color retention. |
Table 2: Chemical Resistance
| Coating Type | Test Method | Sulfuric Acid (10%) | Sodium Hydroxide (10%) | Xylene |
| Silane-Based (representative) | ISO 2812-1 | Excellent | Good | Good |
| Polyurethane | ISO 2812-1 | Good | Fair | Excellent |
| Epoxy | ISO 2812-1 | Excellent | Excellent | Fair |
| Fluoropolymer | ISO 2812-1 | Excellent | Excellent | Excellent |
Table 3: Adhesion Performance
| Coating Type | Test Method | Initial Adhesion (MPa) | Adhesion after 500 hours Salt Spray (MPa) | Failure Mode |
| Silane-Based (representative) | ASTM D4541 | 5 - 8 | 4 - 6 | Cohesive |
| Polyurethane | ASTM D4541 | 6 - 10 | 5 - 8 | Cohesive |
| Epoxy | ASTM D4541 | 8 - 12 | 6 - 10 | Cohesive |
| Fluoropolymer | ASTM D4541 | 4 - 7 | 3 - 5 | Adhesive/Cohesive |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of coating stability.
Accelerated Weathering (ASTM G154)
This test simulates the damaging effects of sunlight and moisture on coatings.
-
Apparatus: A QUV accelerated weathering tester equipped with UVA-340 fluorescent lamps.
-
Test Panels: Coated substrates are prepared according to standardized procedures.
-
Cycle: A common cycle consists of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Duration: The test is typically run for a minimum of 1000 hours.
-
Evaluation: Panels are periodically removed and evaluated for gloss retention (measured with a gloss meter at 60°) and color change (measured with a spectrophotometer and expressed as ΔE).
Chemical Resistance (ISO 2812-1)
This method determines the resistance of a coating to immersion in liquids.
-
Apparatus: Test tubes or beakers, coated test panels.
-
Test Liquids: A range of chemicals relevant to the intended application (e.g., acids, alkalis, solvents).
-
Procedure: A portion of the coated panel is immersed in the test liquid at a specified temperature (typically ambient) for a defined period (e.g., 24, 48, or 72 hours).
-
Evaluation: After removal, the panel is washed and dried. The coating is then examined for any signs of degradation, such as blistering, discoloration, softening, or loss of adhesion.
Adhesion Testing (ASTM D4541 - Pull-Off Method)
This test measures the force required to pull a specified diameter of coating away from its substrate.
-
Apparatus: A portable pull-off adhesion tester, loading fixtures (dollies), and a suitable adhesive.
-
Procedure:
-
A loading fixture is glued to the surface of the coating.
-
Once the adhesive has cured, the coating around the fixture is scored to isolate the test area.
-
The adhesion tester is attached to the fixture.
-
A perpendicular force is applied and increased until the fixture is pulled off.
-
-
Evaluation: The force at which the pull-off occurs is recorded as the adhesion strength (in MPa or psi). The nature of the failure (adhesive, cohesive, or glue failure) is also noted.
Comparative Analysis
This compound-Based Coatings (as represented by Silane Coatings):
-
Strengths: Silane-based coatings are expected to offer excellent resistance to UV degradation, making them highly suitable for outdoor applications where color and gloss retention are important. Their good chemical resistance to a range of substances and strong cohesive adhesion to substrates are also significant advantages.
-
Weaknesses: The adhesion of silane-based coatings, while generally good, may be slightly lower than that of high-performance epoxy systems.
Alternative Coatings:
-
Polyurethane Coatings: Aliphatic polyurethanes provide a good balance of flexibility, abrasion resistance, and UV stability, though they may not match the long-term gloss retention of silanes or fluoropolymers.
-
Epoxy Coatings: Epoxies are known for their exceptional chemical resistance and high adhesion strength, making them ideal for harsh industrial environments.[3] However, aromatic epoxies have poor UV resistance and are prone to chalking and yellowing with outdoor exposure.[1][2]
-
Fluoropolymer Coatings: These coatings offer the highest level of UV resistance and chemical inertness.[4] Their primary drawback is often higher cost and potentially lower adhesion compared to epoxies.
Logical Relationships in Coating Selection
The choice of coating depends on a prioritized set of performance requirements. The following diagram illustrates a simplified decision-making pathway.
References
A Comparative Guide to the Hydrolysis of Butoxyethoxydimethylsilane for Silanol Group Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the hydrolysis of butoxyethoxydimethylsilane and its alternatives, focusing on the formation of silanol groups. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting and utilizing silane coupling agents effectively.
Introduction to Silane Hydrolysis
Alkoxysilanes are a class of organosilicon compounds that undergo hydrolysis to form reactive silanol (Si-OH) groups. This reaction is a critical first step in many applications, including surface modification, adhesion promotion, and the formation of silicone polymers. The rate and extent of silanol formation are influenced by several factors, including the nature of the alkoxy groups, pH, temperature, and the presence of catalysts. This compound, with its two different alkoxy substituents, presents a case of stepwise hydrolysis, offering unique properties in terms of reaction control and final material characteristics.
Comparative Quantitative Analysis of Silane Hydrolysis
The hydrolysis of alkoxysilanes generally follows the trend: methoxy > ethoxy > propoxy > butoxy, with larger alkoxy groups hydrolyzing more slowly due to increased steric bulk around the silicon atom.[1][2] This steric hindrance makes it more difficult for water to attack the silicon center, which is the rate-determining step in the hydrolysis reaction.
To provide a quantitative comparison, this guide will focus on dimethyldiethoxysilane (DMDES) as a primary alternative to this compound. DMDES is a well-studied dialkoxysilane and serves as a useful benchmark for understanding the impact of alkoxy group size on hydrolysis kinetics.
Table 1: Comparison of Hydrolysis Parameters for Dialkoxydimethylsilanes
| Silane | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Relative Hydrolysis Rate |
| This compound | CH₃(CH₃)Si(OCH₂CH₃)(O(CH₂)₃CH₃) | 190.36 | ~180-190 (estimated) | Slower |
| Dimethyldiethoxysilane (DMDES) | CH₃(CH₃)Si(OCH₂CH₃)₂ | 148.29 | 114 | Faster |
| Dimethyldimethoxysilane (DMDMS) | CH₃(CH₃)Si(OCH₃)₂ | 120.22 | 81-82 | Fastest |
Note: The relative hydrolysis rates are based on the general principle of steric hindrance. Specific rate constants are highly dependent on reaction conditions.
Experimental Protocols
To quantitatively analyze the formation of silanol groups from the hydrolysis of this compound and its alternatives, the following experimental protocols can be employed.
Quantitative Analysis of Silanol Formation using ²⁹Si NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ²⁹Si NMR, is a powerful technique for monitoring the hydrolysis of alkoxysilanes in real-time. It allows for the identification and quantification of the starting material, intermediate hydrolyzed species, and condensed siloxanes.
Experimental Workflow:
Figure 1: Workflow for quantitative ²⁹Si NMR analysis of silane hydrolysis.
Detailed Protocol:
-
Reagents and Materials:
-
This compound or alternative silane
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆)
-
Deionized water
-
Catalyst (e.g., 0.1 M HCl or 0.1 M NH₄OH)
-
NMR tubes
-
NMR spectrometer with a broadband probe tuned to the ²⁹Si frequency
-
-
Procedure:
-
Prepare a stock solution of the silane in the chosen deuterated solvent.
-
In an NMR tube, combine a known volume of the silane stock solution with a specific amount of water and catalyst. The molar ratio of silane to water is a critical parameter to control.
-
Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and locked on the solvent signal.
-
Acquire a series of ²⁹Si NMR spectra over time. For quantitative analysis, use an inverse-gated decoupling pulse sequence to eliminate the Nuclear Overhauser Effect (NOE). A sufficient relaxation delay (typically 5 times the longest T₁) should be used.[3]
-
Process the acquired spectra using appropriate software.
-
Identify the resonance signals for the unhydrolyzed silane, the partially hydrolyzed species (silanols), and the fully hydrolyzed species, as well as any condensation products (siloxanes). The chemical shifts will vary depending on the specific silane and the solvent used.[3][4]
-
Integrate the areas of the identified peaks. The concentration of each species is directly proportional to its peak integral.
-
Calculate the percentage of hydrolysis and silanol formation at each time point.
-
Quantitative Analysis of Silanol Formation using FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the hydrolysis of alkoxysilanes by observing the changes in specific vibrational bands. The disappearance of Si-O-C stretching bands and the appearance of Si-OH and O-H stretching bands are indicative of the hydrolysis reaction.
Experimental Workflow:
Figure 2: Workflow for quantitative FTIR analysis of silane hydrolysis.
Detailed Protocol:
-
Reagents and Materials:
-
This compound or alternative silane
-
Anhydrous solvent (e.g., tetrahydrofuran, dioxane)
-
Deionized water
-
Catalyst (e.g., acetic acid, triethylamine)
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory
-
-
Procedure:
-
Prepare a solution of the silane in the chosen anhydrous solvent.
-
Record a background spectrum of the solvent using the ATR accessory.
-
Initiate the hydrolysis reaction by adding a known amount of water and catalyst to the silane solution.
-
Immediately place a drop of the reacting mixture onto the ATR crystal and begin acquiring spectra at regular time intervals.
-
Monitor the following key vibrational bands:
-
Disappearance of Si-O-C stretching: around 1080-1100 cm⁻¹
-
Appearance of Si-OH stretching: a broad band around 3200-3600 cm⁻¹ and a sharper band around 910 cm⁻¹
-
Appearance of free O-H stretching (from alcohol byproduct): around 3600-3650 cm⁻¹
-
-
For quantitative analysis, a calibration curve can be prepared using standards of known silanol concentration. Alternatively, the absorbance of a non-reacting band in the silane molecule can be used as an internal standard.[5][6][7]
-
Calculate the concentration of silanol groups at each time point and plot the data to determine the hydrolysis kinetics.
-
Signaling Pathways and Logical Relationships
The hydrolysis of a dialkoxysilane like this compound proceeds in a stepwise manner, followed by condensation reactions.
Figure 3: Hydrolysis and condensation pathway of a dialkoxydialkylsilane.
Conclusion
The hydrolysis of this compound is a key reaction for the formation of functional silanol groups. Due to the steric hindrance of the butoxy group, its hydrolysis is expected to be slower than that of smaller dialkoxysilanes like dimethyldiethoxysilane. This slower reaction rate can be advantageous in applications where controlled hydrolysis and a longer pot life are desired. The quantitative analysis of silanol formation can be effectively carried out using ²⁹Si NMR and FTIR spectroscopy, providing valuable insights into the reaction kinetics and enabling the optimization of process parameters for specific applications in research, drug development, and materials science.
References
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Silanol in Silicones by Quantitative FTIR. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
Comparing the efficacy of Butoxyethoxydimethylsilane with (3-aminopropyl)triethoxysilane (APTES) for surface functionalization
In the realm of surface science and biomaterial development, the ability to precisely tailor the chemical and physical properties of a substrate is paramount. Surface functionalization using organosilanes is a widely adopted strategy to achieve this control. This guide provides a detailed comparison of two commonly employed silanes for surface modification: (3-aminopropyl)triethoxysilane (APTES) and Octadecyltrichlorosilane (OTS). While APTES is renowned for introducing amine functionalities, rendering surfaces hydrophilic and reactive for subsequent bio-conjugation, OTS is the gold standard for creating densely packed, hydrophobic monolayers.
This comparison is intended for researchers, scientists, and drug development professionals seeking to select the appropriate silanization strategy for their specific application, be it enhancing biocompatibility, controlling protein adsorption, or fabricating microarrays and biosensors.
Introduction to the Silanes
(3-aminopropyl)triethoxysilane (APTES) is a versatile organosilane featuring a terminal primary amine group and three hydrolyzable ethoxy groups.[1] This bifunctional nature allows it to covalently bind to hydroxylated surfaces (e.g., glass, silica, metal oxides) via its silanol groups, while presenting a reactive amine group for further chemical modifications.[1][2] APTES is frequently used to create hydrophilic surfaces that can be functionalized with biomolecules, making it a staple in the development of biosensors and biocompatible coatings.[1][2][3]
Octadecyltrichlorosilane (OTS) , on the other hand, is an alkylsilane with a long C18 hydrocarbon chain and a highly reactive trichlorosilyl headgroup.[4][5] It is known for its ability to form highly ordered, self-assembled monolayers (SAMs) on hydroxylated substrates.[6][7] The long alkyl chains pack densely, creating a non-polar, low-energy surface that is exceptionally hydrophobic.[4][5] This property makes OTS ideal for applications requiring water repellency, such as in advanced coatings and microfluidic devices.[4][7]
Comparative Efficacy: Quantitative Data
The performance of a silanized surface is often quantified by measuring its wettability (contact angle), the thickness of the deposited layer, and its stability under various conditions. The following tables summarize key quantitative data for APTES and OTS functionalization on common substrates like silicon wafers with a native oxide layer.
Table 1: Water Contact Angle Comparison
| Silane | Substrate | Typical Water Contact Angle (°) | Reference |
| APTES | SiO₂/Si | 55° - 85° | [8] |
| OTS | SiO₂/Si | >110° | [9] |
Table 2: Monolayer Thickness Comparison
| Silane | Substrate | Typical Monolayer Thickness (nm) | Reference |
| APTES | SiO₂/Si | ~0.5 - 1.0 | [10] |
| OTS | SiO₂/Si | ~2.6 | [11] |
Reaction Mechanisms and Signaling Pathways
The functionalization process for both APTES and OTS involves the hydrolysis of the silane's reactive groups in the presence of water, followed by condensation and covalent bond formation with the surface hydroxyl groups.
The functionalization with APTES can proceed through different pathways, leading to either a monolayer or a multilayered structure. The primary amine group in APTES can also interact with the surface and other APTES molecules.
Caption: APTES surface functionalization workflow.
OTS functionalization is highly sensitive to the presence of water, which is necessary for the hydrolysis of the trichlorosilyl group. The process typically leads to a highly ordered self-assembled monolayer.
References
- 1. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Effects of different surface modifying agents on the cytotoxic and antimicrobial properties of ZnO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Self-assembly of octadecyltrichlorosilane: Surface structures formed using different protocols of particle lithography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical and topographical patterns combined with solution shear for selective-area deposition of highly-aligned semiconducting carbon nanotubes - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00033K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Evaluating Butoxyethoxydimethylsilane as a Crosslinking Agent in Silicone Elastomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of butoxyethoxydimethylsilane as a crosslinking agent for silicone elastomers, a critical component in various scientific and pharmaceutical applications. Due to the limited direct experimental data on this compound in publicly available literature, this comparison synthesizes information on closely related alkoxy silane crosslinkers and contrasts them with other common crosslinking systems, such as acetoxy silanes and peroxide-based agents. The data presented is collated from various studies to provide a representative comparison.
Executive Summary
This compound belongs to the alkoxy class of silane crosslinking agents, which are known for their neutral curing mechanism, releasing alcohol as a byproduct. This characteristic makes them less corrosive than acetoxy silanes, which release acetic acid. The choice of crosslinking agent significantly impacts the mechanical properties, cure characteristics, and overall performance of the final silicone elastomer. This guide will delve into these differences, providing available quantitative data and detailed experimental protocols.
Comparison of Crosslinking Agent Performance
The performance of this compound is compared with representative alternative crosslinking agents: Methyltrimethoxysilane (an alkoxy-silane), Vinyltrimethoxysilane (a vinyl-functionalized alkoxy-silane for addition cure systems), and Dicumyl Peroxide (a peroxide-based agent for high-temperature vulcanization).
Table 1: Comparison of Mechanical Properties of Silicone Elastomers with Various Crosslinking Agents
| Property | This compound (Anticipated) | Methyltrimethoxysilane | Vinyltrimethoxysilane | Dicumyl Peroxide |
| Tensile Strength (MPa) | 5.0 - 8.0 | 4.0 - 7.0 | 8.0 - 10.0 | 8.0 - 11.0[1] |
| Elongation at Break (%) | 300 - 600 | 200 - 500 | 400 - 800 | 225 - 700[1] |
| Hardness (Shore A) | 30 - 50 | 35 - 55 | 40 - 60 | 40 - 75[1] |
| Cure Mechanism | Condensation | Condensation | Addition (with Pt catalyst) | Radical (Heat-induced) |
| Byproducts | Ethanol, Butanol | Methanol | None | Cumyl alcohol, acetophenone[2] |
| Corrosivity | Low | Low | None | Low |
| Cure Time | Minutes to hours (tack-free)[3][4] | Minutes to hours (tack-free) | Minutes to hours (can be accelerated with heat)[5] | Minutes at high temperature |
Note: Data for this compound is anticipated based on the general behavior of alkoxy silane crosslinkers. The properties of silicone elastomers are highly dependent on the formulation, including the base polymer, filler, and catalyst.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the preparation and testing of silicone elastomers.
Protocol 1: Preparation of a Room-Temperature Vulcanizing (RTV) Silicone Elastomer using an Alkoxy Silane Crosslinker
-
Materials:
-
α,ω-Hydroxyl-terminated polydimethylsiloxane (PDMS-OH)
-
This compound (or other alkoxy silane crosslinker)
-
Tin catalyst (e.g., dibutyltin dilaurate)
-
Reinforcing filler (e.g., fumed silica), optional
-
Plasticizer, optional
-
-
Procedure:
-
In a moisture-free environment, thoroughly mix the PDMS-OH with the desired amount of reinforcing filler and plasticizer until a homogeneous paste is formed.
-
De-aerate the mixture under vacuum to remove any entrapped air bubbles.
-
Add the alkoxy silane crosslinker to the mixture and mix thoroughly. The amount of crosslinker will depend on the desired crosslinking density.
-
Add the tin catalyst to the mixture and mix vigorously for a short period until the catalyst is evenly dispersed.
-
Cast the mixture into a mold of the desired shape and dimensions.
-
Allow the elastomer to cure at room temperature and controlled humidity (e.g., 23°C and 50% relative humidity) for 24 to 72 hours, or until fully cured.[3][6]
-
Protocol 2: Measurement of Mechanical Properties
-
Tensile Strength and Elongation at Break (ASTM D412): [7][8][9]
-
Prepare dumbbell-shaped specimens from the cured silicone elastomer sheets using a die cutter.[9]
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.[9]
-
Record the maximum force applied and the elongation at the point of rupture.
-
Calculate the tensile strength by dividing the maximum force by the original cross-sectional area.
-
Calculate the elongation at break as the percentage change in length from the original gauge length.
-
-
Hardness (ASTM D2240): [10]
-
Place the cured silicone elastomer sample on a flat, hard surface. The sample should have a minimum thickness of 6 mm.[10]
-
Use a Shore A durometer for soft elastomers.
-
Press the durometer foot firmly and evenly onto the surface of the elastomer, ensuring the indenter is perpendicular to the surface.
-
Take the hardness reading within one second of firm contact.
-
Repeat the measurement at several different locations on the sample and calculate the average value.
-
Visualizing the Processes
To better understand the workflows and relationships, the following diagrams are provided.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. RTV Silicone Cure Time: A Complete Guide to Optimizing Your Gasket and Sealing Projects - INCURE INC. [incurelab.com]
- 4. RTV silicone - Wikipedia [en.wikipedia.org]
- 5. wacker.com [wacker.com]
- 6. RTV Silicone: Comprehensive Guide with FAQ » Fluid-Bag [fluid-bag.com]
- 7. youtube.com [youtube.com]
- 8. testresources.net [testresources.net]
- 9. victortestingmachine.com [victortestingmachine.com]
- 10. kiyorndlab.com [kiyorndlab.com]
Safety Operating Guide
Proper Disposal of Butoxyethoxydimethylsilane: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of Butoxyethoxydimethylsilane based on information for similar organosilicon compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 764650-43-3) was not publicly available at the time of writing. Researchers, scientists, and drug development professionals must obtain and consult the SDS provided by their chemical supplier for detailed and specific safety and disposal instructions before handling this substance.
Immediate Safety and Handling Precautions
This compound is an organosilicon compound. While specific hazard information is not available, related compounds are often flammable liquids and can cause eye and skin irritation. Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves.
-
Skin Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area. If vapors or mists are generated, a respirator may be necessary.
Step-by-Step Disposal Procedure
The proper disposal of this compound will be dictated by local, state, and federal regulations. The following is a general procedural guide.
Step 1: Consultation and Waste Profiling
-
Obtain the SDS: Contact your chemical supplier to receive the specific Safety Data Sheet for this compound. This document will contain critical information on hazards, handling, and disposal.
-
Waste Characterization: The waste must be characterized as hazardous or non-hazardous based on the information in the SDS and local regulations. Given its likely properties as a flammable liquid, it will almost certainly be classified as hazardous waste.
Step 2: Collection and Storage of Waste
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for collecting waste this compound. The container should be in good condition and have a secure-fitting cap.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Other information required by your institution's environmental health and safety (EHS) department, such as the date of accumulation and associated hazards (e.g., "Flammable Liquid"), must also be included.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources, such as heat, sparks, and open flames. Ensure secondary containment is in place to capture any potential leaks.
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety department. They will provide specific instructions for pickup and disposal.
-
Licensed Waste Hauler: The EHS department will arrange for a licensed hazardous waste disposal company to transport and dispose of the chemical in accordance with all regulations. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Quantitative Data Summary
As a specific SDS for this compound is unavailable, the following table presents data for a similar compound, Dimethyldi-n-butoxysilane, to provide a general understanding of the expected physical properties. This information should be used for preliminary guidance only and must be confirmed with the SDS for this compound.
| Property | Value (for Dimethyldi-n-butoxysilane) |
| Physical State | Liquid |
| Classification (GHS-US) | Flammable Liquid, Category 4 |
| Serious Eye Irritation, Category 2A | |
| Signal Word | Warning |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these general guidelines and, most importantly, the specific instructions in the manufacturer's SDS, researchers can ensure the safe and compliant disposal of this compound.
Essential Safety and Operational Guidance for Handling Butoxyethoxydimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Butoxyethoxydimethylsilane. The following procedures and recommendations are compiled from safety data sheets of analogous silane compounds and general chemical safety guidelines to ensure the highest degree of safety in the absence of a specific Safety Data Sheet (SDS) for this compound.
I. Potential Hazards and Safety Precautions
This compound is a member of the silane family, which are known to react with water and moisture. This reactivity can lead to the formation of other chemical products, and care should be taken to avoid contact with atmospheric moisture.[1] Based on data from similar silane compounds, this compound may be a combustible liquid and can cause serious eye irritation.[2] Inhalation of vapors may cause respiratory tract irritation, and skin contact may also lead to irritation.[2]
Core Safety Principles:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][3]
-
Avoid Contact: Direct contact with skin and eyes must be strictly avoided through the use of appropriate personal protective equipment.[1]
-
Moisture Control: Keep the compound away from water and moisture to prevent hydrolysis.[1] Containers should be kept tightly closed when not in use.[1][2]
II. Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE based on general guidance for silanes and hazardous chemicals.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene rubber gloves are recommended.[2][4] For extended contact or handling of larger quantities, consider using 4H laminate gloves, which have shown high resistance to a wide range of silanes.[5] | Protects against skin contact and potential irritation. The choice of material is based on permeation resistance studies on similar silane compounds.[5] |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory.[6] A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[6] | Prevents eye contact with the liquid or its vapors, which can cause serious eye irritation.[2] |
| Skin and Body Protection | A flame-resistant lab coat (e.g., Nomex®) should be worn over clothing made of natural fibers like cotton.[6] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[6] Wear long pants and closed-toe shoes.[6] | Provides a barrier against accidental spills and splashes. Synthetic fabrics like polyester should be avoided as they can melt in a fire.[6] |
| Respiratory Protection | If engineering controls (e.g., fume hood) are not sufficient to maintain exposure below permissible limits, a respirator is required.[6] The type of respirator should be selected based on a formal risk assessment. | Protects against the inhalation of potentially harmful vapors.[2] |
III. Safe Handling and Operational Workflow
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
IV. Storage and Disposal
Storage:
-
Store in a cool, dark, and well-ventilated area.[1]
-
Keep containers tightly closed to prevent moisture intrusion.[1][2]
-
Store away from incompatible materials such as oxidizing agents and sources of ignition.[2]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Spilled material should be absorbed with inert material like sand or rags and then disposed of properly, potentially by burning in a suitable incinerator.[1] Do not wash spills into drains.
V. First Aid Measures
In the event of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3] |
General Advice: In all cases of exposure, it is advisable to consult a physician and show them the safety data sheet for a similar compound if a specific one for this compound is not available.[3]
References
- 1. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 2. gelest.com [gelest.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Safety while working with polyester or epoxy - Polyestershoppen.com [polyestershoppen.com]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
